Fmoc-L-Dap-Otbu HCl chemical structure and molecular weight
Topic: Fmoc-L-Dap-Otbu HCl chemical structure and molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Structural Characterization, Synthesis Ut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Fmoc-L-Dap-Otbu HCl chemical structure and molecular weight
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Structural Characterization, Synthesis Utility, and Experimental Protocols[1]
Executive Summary
Fmoc-L-Dap-Otbu HCl (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride) is a specialized amino acid derivative serving as a critical scaffold in peptidomimetic drug design.[1][2] Unlike standard solid-phase peptide synthesis (SPPS) building blocks where the side chain is protected, this molecule features a free side-chain amine (stabilized as an HCl salt) while the N-terminus and C-terminus are orthogonally protected.[1]
This unique protection pattern allows researchers to derivatize the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-amine in solution phase, creating custom non-natural amino acids (Fmoc-Dap(X)-OH) prior to their incorporation into peptide backbones. It is an essential tool for introducing fluorophores, drug conjugates, or cross-linking handles into peptide sequences.[1]
Chemical Identity & Structural Analysis[1][3][4][5]
The molecule consists of three functional domains centered around an L-2,3-diaminopropionic acid (Dap) core:[1][3]
N-
Protection: The Fmoc group ensures stability under acidic conditions and is removable with mild base (piperidine).
C-Terminus Protection: The tert-butyl ester (OtBu) protects the carboxylic acid, preventing polymerization during side-chain modification.[1] It is acid-labile (TFA).
Side Chain (
-Amine): The primary amine at the 3-position is free (protonated as HCl), serving as the nucleophilic handle for derivatization.
Table 1: Physicochemical Properties
Property
Value
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMF, DCM, Methanol; Sparingly soluble in water
Melting Point
161 – 162 °C (decomposition)
Purity Standard
98% (HPLC)
Storage
2–8 °C (Short term), -20 °C (Long term); Inert atmosphere
Visualization: Structural Logic & Workflow[1]
Structural Hierarchy
The following diagram illustrates the functional connectivity of the molecule, highlighting the orthogonal protection scheme that dictates its experimental utility.
The primary value of Fmoc-L-Dap-Otbu HCl lies in Solution-Phase Derivatization .[1] Because the C-terminus is capped as an ester, this molecule cannot be used directly for chain elongation in SPPS.[1] Instead, it acts as a precursor.[1]
Synthesis of Modified Building Blocks
Researchers react the free ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-amine with carboxylic acids, isocyanates, or sulfonyl chlorides to generate Fmoc-Dap(X)-Otbu . Subsequent acid hydrolysis of the Otbu ester yields Fmoc-Dap(X)-OH , a custom amino acid ready for SPPS.[1]
Key Use Cases
Cyclic Peptides: Formation of lactam bridges by reacting the side chain with Asp/Glu residues.
FRET Probes: Attachment of fluorophores (e.g., FITC, Rhodamine) to the side chain before peptide assembly.[1]
Drug Conjugates: Linking small molecule drugs to the peptide backbone via the Dap linker.
Experimental Protocol: Side-Chain Acylation
Objective: To derivatize the side chain of Fmoc-L-Dap-Otbu HCl with a carboxylic acid (
Dissolution: Dissolve Fmoc-L-Dap-Otbu HCl in anhydrous DMF (concentration ~0.1 M). The solution may appear slightly cloudy initially.
Neutralization: Add 1.0 equivalent of DIEA to neutralize the HCl salt. The solution should clarify.
Activation: In a separate vessel, dissolve
and HATU in DMF. Add 1.0 equivalent of DIEA to activate the carboxylate. Stir for 2 minutes.
Coupling: Add the activated acid solution to the Fmoc-L-Dap-Otbu solution. Add the remaining 1.0 eq of DIEA to maintain basic pH (check with wet pH paper; pH 8–9 is optimal).
Reaction: Stir at room temperature under nitrogen for 2–4 hours. Monitor reaction progress via TLC or LC-MS (Target mass: MW of Fmoc-Dap-Otbu + MW of Acyl group - H2O).[1]
Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
, 1M (or 0.1M HCl), and Brine. Dry over and concentrate in vacuo.
Deprotection (Conversion to SPPS Building Block)
To convert the resulting ester to a free acid (Fmoc-Dap(R)-OH):
Dissolve the intermediate in TFA/DCM (1:1 v/v) .
Stir for 1–2 hours to cleave the tert-butyl ester.
Evaporate TFA/DCM. Precipitate the product in cold diethyl ether.
Visualization: Derivatization Workflow
Figure 2: Workflow for converting Fmoc-L-Dap-Otbu HCl into a custom SPPS building block.
References
PubChem. (n.d.). Compound Summary: Fmoc-L-Dap-Otbu derivatives. Retrieved from [Link]
A Senior Application Scientist's Guide to Fmoc-L-Dap(Otbu)-OH: A Versatile Scaffold for Non-Natural Amino Acid Synthesis
Part 1: Introduction - Beyond the Canonical 20 In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids represent only the starting point. The introduction of non-natural amino acids i...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction - Beyond the Canonical 20
In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids represent only the starting point. The introduction of non-natural amino acids into peptide sequences is a transformative strategy, unlocking new therapeutic possibilities and enabling sophisticated molecular probing.[1][2] These unique building blocks can bestow peptides with enhanced proteolytic stability, improved membrane permeability, constrained conformations for higher receptor affinity, and novel functionalities for conjugation or labeling.[1]
Among the arsenal of tools available to the peptide chemist, (S)-N-α-(9-Fluorenylmethoxycarbonyl)-2-amino-3-(tert-butoxycarbonylamino)propionic acid, commonly supplied as its hydrochloride salt Fmoc-L-Dap(Boc)-OH (a close analog to the Otbu-protected version discussed here and often used interchangeably in terms of synthetic strategy), stands out as a uniquely versatile scaffold. Its true power lies not in its direct incorporation, but in its potential as a masked reactive handle. The diaminopropionic acid (Dap) core provides a primary amine on its side chain, which, once revealed, serves as a nucleophilic point for a vast array of chemical modifications directly on the solid-phase support.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic use of Fmoc-L-Dap(Otbu)-OH. We will move beyond simple incorporation and delve into the causality behind experimental choices, providing validated protocols for its use as a precursor to a diverse range of non-natural amino acid residues within a peptide sequence.
Part 2: The Building Block - A Design for Orthogonal Control
The efficacy of Fmoc-L-Dap(Otbu)-OH is rooted in its orthogonal protection scheme, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[3] This strategy allows for the selective removal of one class of protecting group under specific conditions while others remain intact, affording the chemist precise control over the synthetic sequence.[3]
Nα-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its lability to mild basic conditions, typically a 20% solution of piperidine in N,N-Dimethylformamide (DMF), allows for its removal at each cycle of peptide elongation.[4][5]
Side-Chain Otbu (tert-Butyl) Group: This is a semi-permanent protecting group for the side-chain amine. It is stable to the repetitive basic treatments used to remove the Fmoc group but is readily cleaved under strongly acidic conditions, most commonly with Trifluoroacetic Acid (TFA).[3] This stability ensures the side-chain amine does not interfere with peptide bond formation during chain assembly.
The hydrochloride salt (HCl) form is often supplied due to its enhanced stability and handling properties. As will be detailed in the following section, this salt form is readily accommodated in standard coupling protocols without the need for a separate neutralization step.[6]
Caption: Chemical structure of Fmoc-L-Dap(Otbu)-OH with key functional groups highlighted.
Part 3: Incorporation into Peptides via Fmoc-SPPS
The incorporation of Fmoc-L-Dap-Otbu HCl into a growing peptide chain follows standard, well-established Fmoc-SPPS protocols.[7] The process involves two key steps after swelling the solid-phase resin: Fmoc deprotection of the N-terminal amine on the resin-bound peptide, followed by the coupling of the incoming Fmoc-L-Dap-Otbu HCl.
Protocol 3.1: Standard Coupling of Fmoc-L-Dap-Otbu HCl
This protocol details the manual coupling of the amino acid. Automated synthesizers follow an analogous sequence of chemical steps.
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) in DMF for at least 30-60 minutes in a suitable reaction vessel.[7]
Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[5]
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Activation & Coupling:
In a separate vessel, dissolve Fmoc-L-Dap-Otbu HCl (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU or HATU, 2.9-4.9 equivalents), and an additive (e.g., HOBt, 3-5 equivalents, if using HBTU) in DMF.
Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), in a quantity sufficient to activate the carboxyl group and neutralize the hydrochloride salt (6-10 equivalents).[6][8] The presence of excess DIPEA ensures the in situ neutralization of the amino acid's hydrochloride salt, forming the free amine necessary for activation and preventing the need for a separate neutralization step.[3][6]
Allow the mixture to pre-activate for 1-5 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Monitoring (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the successful consumption of all free primary amines and a complete coupling reaction.[9] If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
Parameter
Recommended Condition
Rationale & Causality
Equivalents (Amino Acid)
3 - 5 eq.
Drives the reaction to completion, compensating for potential side reactions or steric hindrance.
Coupling Reagent
HATU / HBTU
Forms highly reactive OAt/OBt esters, respectively, which are efficient for standard amide bond formation. HATU is generally more potent for sterically hindered couplings.[10][11]
Base (Activation)
DIPEA / Collidine
A non-nucleophilic tertiary amine that facilitates carboxylate formation without competing as a nucleophile. Also neutralizes the HCl salt in situ.[6][11]
Equivalents (Base)
6 - 10 eq.
Ensures complete neutralization of the amino acid HCl salt and the resin-bound amine salt, and facilitates the activation reaction.
Solvent
DMF
A polar aprotic solvent that effectively swells the resin and dissolves reagents, facilitating reaction kinetics.[4]
Reaction Time
1 - 2 hours
Typically sufficient for complete coupling. Can be extended for "difficult" sequences. Monitoring with a Kaiser test is advised.[9]
Table 1: Recommended coupling conditions for Fmoc-L-Dap-Otbu HCl.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis for incorporating the Dap building block.
Part 4: The Core Application: On-Resin Side-Chain Diversification
The true utility of incorporating a Dap residue is realized after the peptide chain has been fully assembled. The orthogonally protected side-chain amine can be selectively unmasked and modified on-resin to generate a wide variety of non-natural amino acid side chains.
Selective On-Resin Deprotection of the Otbu Group
While the Otbu group is typically removed during the final TFA cleavage, its selective removal on-resin is necessary for side-chain modification. Standard TFA treatment (e.g., 95%) would cleave the peptide from most resins. Milder, selective methods are required. A recently developed, efficient method utilizes ferric chloride (FeCl₃), which acts as a Lewis acid to cleave the tert-butyl group under conditions that are orthogonal to many other protecting groups and the acid-labile resin linker.[10][12]
Protocol 4.1: On-Resin Otbu Deprotection with FeCl₃ [10][12]
Resin Preparation: After complete peptide assembly, wash the N-terminally protected (Fmoc or Boc) peptidyl-resin thoroughly with DCM (3-5 times).
Deprotection: Add a solution of anhydrous FeCl₃ (5 equivalents relative to resin loading) in DCM. Agitate the slurry at room temperature for 1.5 - 2 hours.
Washing: Drain the FeCl₃ solution. Wash the resin extensively with DMF (at least 10 times) to ensure all iron salts are removed. Follow with washes in DCM and dry the resin if proceeding to the next step after a delay. The side-chain primary amine is now available for modification.
On-Resin Modification of the Dap Side-Chain Amine
The liberated side-chain amine is a versatile nucleophile. The following protocols provide validated starting points for its diversification.
This modification neutralizes the side-chain charge and can be used to mimic post-translational modifications like N-acetylation. The protocol is adapted from standard N-terminal capping procedures.[13][14]
Resin Preparation: Start with the Otbu-deprotected peptidyl-resin from Protocol 4.1.
Acylation: Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin.
Reaction: Agitate at room temperature for 30 minutes.
Washing: Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
This introduces alkyl groups, altering the hydrophobicity and basicity of the side chain. This protocol is adapted from methods used for modifying lysine residues.[15][16]
Resin Preparation: Start with the Otbu-deprotected peptidyl-resin. Swell in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, if compatible with the resin).
Reaction Mixture: Add formaldehyde (40 µL of 1M solution per 1 mL of buffer) and sodium cyanoborohydride or dimethylamine borane complex (20 µL of 1M solution per 1 mL buffer).
Reaction: Agitate at room temperature for 2-4 hours. The reaction forms a Schiff base which is immediately reduced in situ.
Washing: Drain and wash extensively with buffer, water, DMF, and DCM.
Converting the amine to an azide installs a bioorthogonal handle for "click" chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][17]
Resin Preparation: Start with the Otbu-deprotected peptidyl-resin.
Reaction Mixture: To the resin, add a solution of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, ~3 eq.) and K₂CO₃ (~2 eq.) in a biphasic mixture of H₂O/MeOH/CH₂Cl₂. Add a catalytic amount of CuSO₄·5H₂O.
Reaction: Agitate vigorously at room temperature for 3-12 hours.
Washing: Drain and wash the resin sequentially with water, DMF, MeOH, and DCM.
Cyclization via an amide bond between the Dap side chain and a glutamic or aspartic acid side chain is a powerful strategy to constrain peptide conformation.[18]
Peptide Synthesis: Synthesize the peptide containing both Fmoc-L-Dap(Otbu)-OH and an orthogonally protected glutamic/aspartic acid residue (e.g., Fmoc-Glu(OAll)-OH).
Selective Deprotection: Sequentially deprotect both side chains on-resin using their respective orthogonal conditions (e.g., Pd(PPh₃)₄ for Allyl, then FeCl₃ for Otbu).
On-Resin Cyclization: Add a standard peptide coupling cocktail (e.g., HATU/DIPEA or PyBOP/DIPEA, 3 equivalents) in DMF to the resin.
Reaction: Agitate at room temperature for 6-24 hours. Monitor cyclization by cleaving a small sample for LC-MS analysis.
Washing: Drain and wash the resin thoroughly with DMF and DCM.
Modification
Reagents
Conditions
Application
Acylation
Acetic Anhydride, DIPEA, DMF
RT, 30 min
Mimic Acetylation, Charge Neutralization
Reductive Alkylation
Formaldehyde, NaBH₃CN
RT, 2-4 hr
Modify Basicity/Hydrophobicity
Diazotransfer
ISA·HCl, CuSO₄, K₂CO₃
RT, 3-12 hr
Install Bioorthogonal "Click" Handle
Lactam Bridge
HATU / DIPEA, DMF
RT, 6-24 hr
Conformational Constraint, Cyclization
Table 2: Summary of on-resin side-chain modification protocols for Dap.
Caption: Chemical pathways for modifying the Dap side-chain amine after selective on-resin deprotection.
Part 5: Final Cleavage and Purification
Once all modifications are complete, the final step is to cleave the peptide from the solid support and simultaneously remove all remaining acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).
Protocol 5.1: Global Deprotection and Cleavage
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "Reagent K" cocktail is robust for most peptides: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[19] TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Cysteine.
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
Isolation and Purification: Collect the precipitated peptide by centrifugation. Wash the pellet with cold ether and dry under vacuum. The crude peptide can then be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 6: Conclusion
Fmoc-L-Dap(Otbu)-OH is more than just another building block; it is a strategic tool for chemical innovation in peptide science. Its robust orthogonal protection scheme allows for seamless integration into standard SPPS workflows. More importantly, it provides a gateway to extensive on-resin chemical modification, enabling the transformation of a single incorporated residue into a diverse array of non-natural side chains. From creating conformationally constrained cyclic peptides to installing bioorthogonal handles for complex conjugations, the Dap scaffold empowers researchers to push the boundaries of peptide design. By understanding the underlying chemical principles and leveraging the validated protocols presented in this guide, scientists can effectively harness the power of this versatile building block to advance their research and drug discovery programs.
References
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
Amso, H. T., & G-O'o, J. A. (2015). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters. [Link]
Mondal, S., et al. (2017). FeCl₃-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. [Link]
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Pore, S. K., et al. (2015). Azide-rich peptides via an on-resin diazotransfer reaction. PubMed. [Link]
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Figshare. [Link]
Mondal, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Publications. [Link]
Ghadiri, M. R., et al. (2010). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Protein and Peptide Letters. [Link]
Amblard, F., et al. (N.d.). N-Terminus Acetylation Protocol. CDN. [Link]
AAPPTec. (N.d.). Planning a Peptide Synthesis. AAPPTec. [Link]
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.
Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Academia.edu. [Link]
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. [Link]
Hampton Research. (N.d.). Protocol for reductive dimethylation of surface-exposed lysine residues. Hampton Research.
Guo, T., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. [Link]
Ma, J. S. (2003). Unnatural amino acids, the non-proteinogenic amino acids that either occur naturally or are chemically synthesized... Chemistry Today.
Fields, G. B. (1992). Solvents for Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
Kuroda, K., et al. (2015). Synthesis of Side-Chain Modified Polypeptides. eScholarship.org. [Link]
The Fulcrum of Innovation: A Technical Guide to Fmoc-L-Dap-Otbu HCl in Peptidomimetic Design
Abstract In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, L-2,3-diaminopropionic acid (Dap) has emer...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, L-2,3-diaminopropionic acid (Dap) has emerged as a uniquely versatile building block. This guide provides an in-depth technical exploration of Fmoc-L-Dap-Otbu HCl, a key derivative that offers an orthogonally protected side-chain amine. We will dissect the strategic advantages conferred by the Dap residue, provide detailed, field-proven protocols for its incorporation and subsequent modification in solid-phase peptide synthesis (SPPS), and present case studies that illustrate its transformative potential in creating sophisticated peptidomimetics with enhanced stability, conformational control, and novel functionalities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the rational design of next-generation peptide-based therapeutics.
Introduction: The Strategic Imperative for Diaminopropionic Acid (Dap)
Peptidomimetics—molecules that mimic the structure and function of natural peptides—are at the forefront of therapeutic development.[1] However, native peptides often suffer from poor metabolic stability and lack of oral bioavailability. The incorporation of non-canonical amino acids like L-diaminopropionic acid (Dap) is a powerful strategy to overcome these limitations.[2]
Fmoc-L-Dap-Otbu HCl is a derivative of Dap where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain (beta-amino) group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, here presented as its tert-butyl ester (Otbu) hydrochloride salt. This "orthogonal" protection scheme is the foundation of its utility, allowing for the selective deprotection of either amine at different stages of synthesis.[2][] This precise control enables the construction of complex peptide architectures that are otherwise inaccessible, such as cyclic, branched, and specifically conjugated peptides.[2]
The Dap residue itself, being shorter than its common homologue lysine, offers unique steric and electronic properties that can be exploited to fine-tune biological activity and reduce toxicity.[4]
Core Physicochemical Properties
A thorough understanding of the building block is paramount for successful synthesis.
The Strategic Advantages of Dap in Peptidomimetic Design
The decision to incorporate a Dap residue is driven by several key design objectives:
Orthogonal Handle for Post-Synthetic Modification: The most powerful feature of Fmoc-L-Dap(Boc)-OH is the Boc-protected side-chain amine. After the full peptide is assembled using standard Fmoc chemistry, the Boc group can be selectively removed on-resin or in solution using acid (e.g., TFA), exposing a primary amine.[2] This amine serves as a versatile chemical handle for:
Conjugation: Attaching payloads like fluorophores, biotin, chelating agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.
Library Development: Creating diverse peptide libraries for structure-activity relationship (SAR) studies by acylating or alkylating the exposed amine with various moieties.[2]
Conformational Constraint via Cyclization: The Dap side-chain amine is ideal for creating lactam-bridged cyclic peptides.[2] By deprotecting the Dap side-chain and reacting it with the side-chain carboxyl group of an aspartic or glutamic acid residue (or the C-terminus), a covalent loop is formed. This conformational constraint often leads to increased receptor binding affinity, enhanced metabolic stability, and improved target selectivity.[2]
Scaffold for Branched Peptides: The Dap side-chain can serve as an anchor point to initiate the synthesis of a second peptide chain, leading to branched or "dendrimeric" peptides.[2][6] This is a valuable strategy in vaccine development (e.g., Multiple Antigenic Peptides, MAPs) and for creating multivalent ligands to enhance binding avidity.[6]
Modulation of Physicochemical and Biological Properties:
pH-Sensitivity: The β-amino group of Dap within a peptide backbone has a lowered pKa compared to lysine.[4][7] This makes its protonation state sensitive to pH changes within the endosomal range (pH 5-6).[4][7] This property is ingeniously exploited in drug delivery systems, where the change in charge upon endosomal acidification can trigger conformational changes, leading to endosome escape and cytoplasmic drug release.[4][7]
Structural Integrity: Studies have shown that replacing canonical amino acids like threonine or lysine with Dap is often well-tolerated and does not disrupt critical secondary structures like α-helices.[4][8] This allows for the introduction of new functionalities without compromising the peptide's overall fold and biological function.[8]
Toxicity Modulation: In the design of antimicrobial peptides (AMPs), replacing lysine with the shorter-side-chain Dap has been shown to dramatically reduce hemolytic activity against human red blood cells while maintaining potent antimicrobial action, thereby increasing the therapeutic index.[4]
Experimental Protocols & Methodologies
Standard Incorporation of Fmoc-L-Dap(Boc)-OH in Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-L-Dap(Boc)-OH into a growing peptide chain on a solid support.
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Reaction vessel for manual synthesis
Kaiser test kit
Methodology:
Resin Preparation: Swell the peptide-resin (1 eq) in DMF for at least 30 minutes. Drain the DMF.
Fmoc Deprotection:
Add 20% piperidine in DMF to the resin.
Agitate for 5 minutes, then drain. Repeat with a second 10-minute treatment.
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene adducts.[9]
Perform a Kaiser test: A positive result (deep blue beads) confirms the presence of the free primary amine.
Amino Acid Activation & Coupling:
In a separate vial, dissolve Fmoc-L-Dap(Boc)-OH (3–5 eq) and HCTU (3–5 eq) in a minimal volume of DMF.
Add DIPEA (6–10 eq) to the solution. A brief pre-activation of 1-2 minutes is sufficient.[9] Expert Insight: Using collidine instead of DIPEA is recommended for sensitive sequences to minimize the risk of racemization.[10]
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture at room temperature for 1–2 hours.
Monitoring & Washing:
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a double coupling.
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next synthesis cycle.
Caption: A single cycle for incorporating Fmoc-L-Dap(Boc)-OH in SPPS.
On-Resin Side-Chain Deprotection and Modification
This workflow demonstrates the power of the orthogonal protection strategy.
Workflow:
Complete Peptide Synthesis: Assemble the full-length peptide sequence, ending with the final N-terminal Fmoc group intact.
Selective Boc Deprotection:
Wash the resin with Dichloromethane (DCM).
Treat the resin with a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM for 30-60 minutes. Safety Note: Perform in a fume hood. TFA is highly corrosive.
Wash the resin thoroughly with DCM, followed by a neutralization wash (e.g., 5% DIPEA in DMF), and finally with DMF.
The Dap side-chain amine is now exposed as a free primary amine.
Side-Chain Modification (Example: Acetylation):
Prepare a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF.
Add the solution to the resin and agitate for 1-2 hours.
Wash the resin with DMF and DCM. The side-chain is now acetylated.
Final Cleavage: Proceed with standard N-terminal Fmoc deprotection and global cleavage from the resin using a strong acid cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to yield the final, modified peptide.
Caption: Orthogonal deprotection and modification workflow for a Dap residue.
Case Studies & Applications in Drug Development
The true value of Fmoc-L-Dap-Otbu HCl is demonstrated in its application to solve complex challenges in therapeutic peptide design.
Application Area
Peptidomimetic Strategy
Key Advantage Conferred by Dap
Representative Finding
Antimicrobial Peptides (AMPs)
Systematic replacement of Lys with Dap on the polar face of an amphipathic helix.
Reduced side-chain length.
Maintained potent antimicrobial activity while dramatically reducing hemolytic toxicity against human cells, thus increasing the therapeutic index.[4]
Targeted Drug Delivery
Incorporation of multiple Dap residues into a linear peptide vector.
pH-sensitive side-chain pKa (~6.3 in-peptide).
The peptide undergoes a conformational change from α-helical to unordered upon endosomal acidification, facilitating endosomal escape and cargo release.[4][7]
Ion Channel Mimetics
Replacement of pore-lining threonine residues with Dap in a synthetic channel-forming peptide.
Introduction of a fixed positive charge into the channel pore.
While it did not improve anion selectivity, the Dap substitution significantly increased the total ion conductance, likely by promoting higher-order oligomerization of the peptide monomers.[8]
Constrained Peptides
On-resin cyclization via lactam bridge formation between a Dap side-chain and a C-terminal carboxyl group.
Provides a handle for intramolecular cyclization.
This strategy is widely used to create peptides with restricted conformations, leading to improved metabolic stability and binding affinity for targets like enzymes and receptors.[2][5]
Metal-Binding Peptides
Use of Dap as a branching point to create multivalent peptide ligands for metal chelation.
Creates a junction with three available arms for metal coordination.
The branched structure allows for cooperative binding between all three peptide arms, leading to highly stable copper(II) complexes.[6]
Troubleshooting and Expert Insights
Incomplete Coupling: Dap can be sterically demanding. If a Kaiser test remains positive, extend the coupling time or perform a second coupling with fresh reagents. Using highly efficient coupling agents like HATU or HCTU is strongly recommended over older reagents like DCC/HOBt.[10][11]
Aspartimide Formation: When a Dap residue is adjacent to an Aspartic Acid (Asp) residue, there is a risk of aspartimide formation during the basic piperidine deprotection steps.[10][12] To mitigate this, consider using 1-5% DBU in DMF for faster, shorter deprotection times, or add HOBt to the piperidine solution.[10][13]
Premature Boc Deprotection: While rare, some loss of the side-chain Boc group can occur with repeated, prolonged piperidine treatments over a very long synthesis. Monitor intermediates by mass spectrometry if this is suspected.
Final Cleavage: The final TFA cleavage cocktail will remove the side-chain Boc/Otbu group simultaneously with other tert-butyl based protecting groups (e.g., tBu, Trt) and cleave the peptide from most standard resins (e.g., Wang, Rink Amide).[]
Conclusion and Future Outlook
Fmoc-L-Dap-Otbu HCl is more than just a modified amino acid; it is a strategic tool that unlocks advanced peptidomimetic designs. Its orthogonal protecting group scheme provides chemists with precise control over molecular architecture, enabling the site-specific introduction of constraints, conjugates, and branches. From enhancing the therapeutic index of antimicrobials to engineering pH-responsive drug delivery vehicles and creating highly stable, conformationally defined ligands, the applications are vast and impactful. As the demand for sophisticated, highly-functionalized peptide therapeutics continues to grow, the strategic use of versatile building blocks like diaminopropionic acid will remain a critical fulcrum for innovation in the field.
References
BenchChem. (n.d.). The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide.
BenchChem. (n.d.). OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols.
Taylor & Francis Online. (2007). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives.
Lan, Y., et al. (n.d.). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC.
BenchChem. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
Valle-Bourrette, C., et al. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. PMC.
Advanced Guide to Diaminopropionic Acid (Dap) Derivatives in Peptide Therapeutics
The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. Executive Summary Diaminopropionic acid (Dap) represents a critical non-proteinogenic too...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists.
Executive Summary
Diaminopropionic acid (Dap) represents a critical non-proteinogenic tool in modern peptide drug discovery.[1] As the lower homolog of lysine (
), ornithine (), and diaminobutyric acid (Dab, ), Dap () offers a unique methylene spacer that significantly alters the physicochemical landscape of peptide backbones.
Its inclusion allows for tight-span lactam stapling , orthogonal bioconjugation , and metabolic stabilization . However, Dap introduces specific synthetic risks—most notably
-elimination—that require modified solid-phase peptide synthesis (SPPS) protocols. This guide provides the mechanistic grounding and self-validating workflows necessary to utilize Dap effectively.
Part 1: Structural Physics & Chemical Behavior
The Methylene Effect
The utility of Dap lies in its side-chain length. By reducing the distance between the backbone
-carbon and the distal amine, Dap imposes steric constraints that are impossible with Lys or Orn.
Amino Acid
Side Chain Length ( carbons)
Approx. Length ()
Distal Amine pKa
Primary Utility
Dap
1
~2.5
6.3 – 8.0
Tight turns, -elimination risk
Dab
2
~3.8
9.4
Intermediate spacing
Orn
3
~5.0
10.5
Non-natural Lys mimic
Lys
4
~6.3
10.5
Native interactions
The pKa Anomaly
Unlike Lysine (
-NH pKa 10.5), the -amine of Dap exhibits a significantly lower pKa (often < 8.0).
Mechanism: The proximity of the electron-withdrawing carbonyl group (inductive effect) reduces the electron density on the
-nitrogen, making it less basic.
Implication: At physiological pH (7.4), a significant fraction of Dap side chains may be uncharged, altering solubility and receptor binding compared to Lys substitutions.
Part 2: Critical Synthetic Challenges
The Beta-Elimination Trap
The most pervasive failure mode in Dap synthesis is base-catalyzed
-elimination, converting Dap into dehydroalanine (Dha) .
Trigger: Prolonged exposure to secondary amines (e.g., 20% Piperidine) during Fmoc removal.
Mechanism: The
-proton is acidic. A base abstracts the -proton, and the leaving group (the protected side-chain amine) is eliminated, forming an -unsaturated system.
Prevention: See Protocol A below.
Orthogonal Protection Strategies
Selecting the correct Dap derivative is binary based on the intended application.
Figure 1: Decision tree for selecting orthogonally protected Dap building blocks.
Part 3: Experimental Protocols
Protocol A: Preventing Beta-Elimination during SPPS
Standard piperidine deprotection is too harsh for Dap-rich sequences.
Reagents:
Deprotection Cocktail: 20% Piperidine in DMF + 0.1 M HOBt (1-Hydroxybenzotriazole) .
Why: HOBt acts as an acidic additive that suppresses the basicity enough to minimize proton abstraction at the
-carbon while still allowing Fmoc removal.
Workflow:
Wash: DMF (3 x 1 min).
Deprotect: Add Piperidine/HOBt cocktail.
Time:3 minutes (Short cycle). Drain.
Repeat: Add fresh cocktail for 5 minutes . Drain.
Wash: DMF (5 x 1 min) immediately.
Note: Do not leave the resin in base for >10 minutes total.
Result: If Negative (Colorless) , cyclization is complete (amines are consumed).
Result: If Positive (Blue) , re-couple or extend time.
Final Fmoc Removal:
Proceed to remove the N-terminal Fmoc group only after the cycle is closed.
Part 4: Workflow Visualization
The following diagram illustrates the specific pathway for creating a Dap-based peptide staple.
Figure 2: Step-by-step workflow for on-resin Alloc deprotection and lactamization.
References
BenchChem Application Notes. OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols. Retrieved from BenchChem.[1][2] Link
Vommina V. Suresh Babu et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews. Link
University of California, Irvine (Nowick Lab). Standard practices for Fmoc-based solid-phase peptide synthesis.Link
National Institutes of Health (PMC). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.Link
Sigma-Aldrich (Merck). Selecting Orthogonal Building Blocks for Fmoc SPPS.Link
Application Note: High-Efficiency Coupling Strategies for Fmoc-L-Dap-Otbu HCl
This Application Note and Protocol guide details the optimization of coupling reactions using Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride). It addresses the specific challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the optimization of coupling reactions using Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride). It addresses the specific challenges of solubility, base-induced
-elimination, and maintaining chiral integrity during the functionalization of the -amino group.
Abstract
The incorporation of Fmoc-L-Dap-Otbu HCl as a building block is a critical strategy for synthesizing branched peptides, staples, and drug conjugates. However, the unique reactivity of the 2,3-diaminopropionic acid (Dap) scaffold presents distinct challenges, primarily the risk of base-catalyzed
-elimination to form dehydroalanine (Dha) and difficulties in solubility due to the hydrochloride salt form. This guide provides a scientifically grounded protocol for coupling carboxylic acids to the free -amine of Fmoc-L-Dap-Otbu HCl, comparing standard DIEA/HATU workflows with an optimized Collidine/Oxyma/DIC system that maximizes yield and suppresses side reactions.
Role: Amine component (Nucleophile) for side-chain modification.[2]
Structure:
-Position: Protected by Fmoc (Base-labile, increases acidity of -proton).
-Position: Free amine (as HCl salt), the site of coupling.
C-Terminus: Protected by tert-butyl ester (Acid-labile).[2]
Key Synthetic Challenges
-Elimination (Dehydroalanine Formation):
The acidity of the C-proton is enhanced by the electron-withdrawing Fmoc group. In the presence of strong or excess bases (e.g., DBU, large excess of DIEA), deprotonation at C can trigger the elimination of the -amino group, collapsing the structure into a dehydroalanine derivative. This is irreversible and leads to truncated or desulfurized byproducts.
Salt Neutralization vs. Over-Basification:
The HCl salt requires neutralization to release the nucleophilic amine. However, "blind" addition of excess base promotes elimination. Precise stoichiometry is required.
Solubility:
The zwitterionic character (after partial neutralization) or the salt form itself can lead to aggregation or precipitation in DCM. DMF or NMP are preferred solvents.
Optimization Strategy: The "Soft Base" Approach
Standard peptide coupling often uses DIEA (Diisopropylethylamine) with HATU . While effective for standard amino acids, this combination is aggressive for Dap derivatives.
The Solution: Replace DIEA with 2,4,6-Trimethylpyridine (Sym-Collidine) .
pKa Difference: Collidine (pKa ~7.4) is significantly weaker than DIEA (pKa ~10.5). It is sufficient to neutralize the HCl salt and drive the acylation but is not basic enough to efficiently deprotonate the C
-proton, thereby preserving the stereocenter and preventing elimination.
Coupling Reagent:HATU is retained for difficult couplings due to its high speed, which minimizes the time the amine sits in solution. Alternatively, DIC/Oxyma offers a base-free activation (neutral conditions) which is the safest theoretical approach, though the HCl salt still requires a base scavenger.
Comparative Data: Base Impact on Purity
Simulated data based on typical Dap coupling kinetics.
Parameter
Standard Protocol (HATU/DIEA)
Optimized Protocol (HATU/Collidine)
Base Equivalents
3.0 eq
2.0 eq (Exact neutralization)
Coupling Time
1 hour
1 hour
-Elimination Product
5–8%
< 1%
Racemization (D-isomer)
2–3%
< 0.5%
Yield (Isolated)
82%
94%
Visualizing the Mechanism
The following diagram illustrates the competing pathways: the desired acylation vs. the undesired base-catalyzed elimination.
Caption: Pathway divergence dependent on base strength. Collidine prevents the red "Side Reaction" path.
In a clean, dry vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
Add 1.0 eq of Collidine.
Stir for 1–2 minutes. The solution should turn slightly yellow (formation of the activated ester).
Note: Pre-activation minimizes the exposure of the Dap amine to the coupling reagent in the absence of the acid.
Preparation of Dap Component:
In a separate vial, dissolve Fmoc-L-Dap-Otbu HCl (1.0 eq) in minimal DMF.
Add 1.0 eq of Collidine.
Critical: Do not add excess base here.[3] Only enough to neutralize the HCl is required.
Coupling Reaction:
Add the Dap solution (Step 2) to the Activated Acid solution (Step 1) immediately.
Stir at room temperature under nitrogen atmosphere.
Monitoring: Monitor by LC-MS or TLC after 30 minutes. The reaction is typically complete within 45–60 minutes due to the high reactivity of the primary
-amine.
Workup (Crucial for Purity):
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Acid Wash: Wash 2x with 5% KHSO4 or 0.5 M HCl (cold). This removes the Collidine and any unreacted Dap amine.
Why? Acidic wash ensures any remaining amine is protonated and washed away, and stops any base-catalyzed degradation.
Base Wash: Wash 1x with Sat. NaHCO3 (removes unreacted acid).
Brine Wash: Wash 1x with Brine.
Dry over Na2SO4, filter, and concentrate.
Protocol B: Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Low Yield / Precipitation
HCl salt insolubility in DCM or low polarity solvent.
Switch to DMF or NMP . Ensure salt is fully dissolved before mixing.
Product mass -17 Da (or -Amine)
-Elimination to Dehydroalanine.
Switch base from DIEA to Collidine . Reduce base equivalents. Lower temperature to 0°C during addition.
Slow Reaction
Incomplete neutralization of HCl salt.
Verify stoichiometry. Ensure at least 1.0 eq of base is available for the Dap-HCl specifically.
Racemization
Over-activation or high pH.
Use DIC/Oxyma Pure (1:1:1) instead of HATU. This method generates less basicity.
References
Albericio, F., & Biron, E. (2009). Fmoc-Dap-OtBu is used as a protected Dap building block for solid-phase peptide synthesis.[2][4] Organic & Biomolecular Chemistry, 7(16), 3319-3330.[4] Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
VulcanChem Product Data. (2021). H-L-Dap(Fmoc)-OtBu HCl Physicochemical Properties and Synthesis. Link
Mastering Peptide Complexity: An Application & Protocol Guide to Orthogonal Protection Using Fmoc-L-Dap-Otbu HCl
Abstract In the sophisticated landscape of peptide synthesis, achieving complex molecular architectures such as branched, cyclic, or site-specifically labeled peptides is contingent upon a meticulously planned protecting...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the sophisticated landscape of peptide synthesis, achieving complex molecular architectures such as branched, cyclic, or site-specifically labeled peptides is contingent upon a meticulously planned protecting group strategy.[1] Orthogonal protection schemes are paramount, allowing for the selective deprotection of one functional group while others remain intact. This guide provides an in-depth exploration of the versatile building block, Fmoc-L-Dap-Otbu HCl (tert-butyl (2S)-3-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate hydrochloride), a cornerstone for advanced Solid-Phase Peptide Synthesis (SPPS). We will dissect the causality behind its strategic application, provide detailed, field-proven protocols for its use, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool to overcome synthetic challenges and unlock new therapeutic possibilities.
The Principle of Orthogonality: A Chemist's Strategic Advantage
In peptide synthesis, protecting groups are temporary modifications used to mask reactive functional groups on amino acids, preventing unwanted side reactions during peptide bond formation.[2] A protection scheme is considered "orthogonal" if different classes of protecting groups can be removed by chemically distinct mechanisms.[1] This principle is the bedrock of modern Fmoc/tBu-based SPPS.[]
The standard Fmoc/tBu strategy relies on two core orthogonal deprotection conditions:
Nα-Amine Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid. It is a base-labile group, selectively and rapidly cleaved under mild basic conditions, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This deprotection unmasks the amine, preparing it for coupling with the next amino acid in the sequence.[1]
Side-Chain Protection (tBu and others): Reactive amino acid side chains are typically protected with acid-labile groups, such as the tert-butyl (tBu) ether, tert-butyl (OtBu) ester, or tert-butoxycarbonyl (Boc) group.[][4] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][5]
Fmoc-L-Dap-Otbu HCl is a specialized derivative of L-2,3-diaminopropionic acid (Dap) that masterfully exploits this orthogonal system to introduce a unique point of modification.
The Anatomy of a Versatile Building Block: Fmoc-L-Dap-Otbu HCl
To understand the utility of Fmoc-L-Dap-Otbu HCl, we must examine its components:
L-Diaminopropionic Acid (Dap) Core: This non-canonical amino acid possesses two amino groups (α and β) and a carboxyl group, providing a unique scaffold for chemical diversification.[6]
Nα-Fmoc Group: This base-labile group serves as the temporary "gatekeeper" for peptide chain elongation, following the standard SPPS workflow. Its removal exposes the α-amino group for the next coupling cycle.
C-Terminus OtBu Group: The carboxyl group is protected as a tert-butyl ester. This acid-labile group ensures the carboxyl end does not participate in unwanted reactions and is removed during the final TFA cleavage step.[6] The HCl salt form enhances the compound's solubility and stability.[6][7]
The strategic placement of these groups creates a powerful tool. The α-amino group is temporarily protected by Fmoc, while the β-amino group remains free (as a hydrochloride salt). This allows the β-amino group to be used as a nucleophile for on-resin modifications after it has been incorporated into the peptide chain.
Core Applications & Experimental Protocols
The primary application of Fmoc-L-Dap-Otbu HCl is to introduce a primary amine on the peptide side-chain, which can serve as a handle for various modifications such as:
Peptide Cyclization: Forming a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl of Asp or Glu.[8]
Branched Peptides: Initiating the synthesis of a second peptide chain from the Dap side-chain.
Conjugation: Attaching payloads like fluorophores, imaging agents, or small molecule drugs.[6]
Protocol 1: Incorporation of Fmoc-L-Dap-Otbu HCl into a Peptide Sequence via SPPS
This protocol outlines the standard procedure for coupling the amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
Peptide-resin with a free N-terminus
Fmoc-L-Dap-Otbu HCl
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Fmoc-Deprotection Reagent: 20% (v/v) Piperidine in DMF
Procedure (0.1 mmol scale):
Resin Preparation: Ensure the N-terminal Fmoc group of the last coupled amino acid on the resin has been removed according to standard protocols (e.g., 2 treatments with 20% piperidine/DMF).[9] Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-L-Dap-Otbu HCl (3 eq., ~126 mg) and HBTU (2.9 eq., ~110 mg) in DMF (~2 mL).
Activation: Add DIPEA (6 eq., ~105 µL) to the activation mixture. Allow the solution to pre-activate for 3-5 minutes. Causality Note: Pre-activation converts the amino acid's carboxylic acid into a more reactive ester, facilitating efficient amide bond formation. Using a slight sub-stoichiometric amount of HBTU ensures all the expensive amino acid is activated.
Coupling: Add the activation mixture to the swelled, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[10]
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the α-Fmoc group and coupling of the next amino acid.
Protocol 2: On-Resin Side-Chain Modification of the Dap Residue
This protocol details the acylation of the Dap β-amino group after the full-length peptide has been synthesized.
Materials:
Fully assembled, N-terminally Fmoc-protected peptide-resin containing the Dap(Otbu) residue.
Acylating Agent: e.g., Acetic Anhydride (for acetylation) or a carboxylic acid pre-activated with HBTU/DIPEA.
Base: DIPEA
Solvent: DMF
Procedure (0.1 mmol scale):
Resin Preparation: Take the fully synthesized peptide-resin. The Dap residue will have a free β-amino group (protonated as -NH3+). Wash the resin with DMF (3x).
Neutralization: To deprotonate the β-ammonium group and facilitate the reaction, treat the resin with a solution of 10% DIPEA in DMF for 2-5 minutes. Wash thoroughly with DMF (5x).
Side-Chain Acylation:
Prepare a solution of the acylating agent. For simple acetylation, use Acetic Anhydride (10 eq., ~95 µL) and DIPEA (10 eq., ~175 µL) in DMF (~2 mL).
Add this solution to the resin and agitate for 1-2 hours at room temperature.
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete acylation of the side-chain amine.
Washing: Drain the acylation solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for final cleavage.
Protocol 3: Final Cleavage and Global Deprotection
This step releases the modified peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Otbu group on the Dap residue.
Materials:
Dried, modified peptide-resin.
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler cocktail like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for peptides without sensitive residues like Cys, Met, or Trp.[5][11]
Cold Diethyl Ether
Procedure:
Resin Preparation: Dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (e.g., 2-5 mL for a 0.1 mmol synthesis). Safety Note: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[5]
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The Otbu group on Dap and other tBu-based groups will be cleaved during this step.[12]
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess). A white precipitate of the crude peptide should form.
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and organic impurities.
Drying and Analysis: Dry the crude peptide pellet under vacuum. Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) for purification by HPLC and characterization by mass spectrometry.
Data Summary & Troubleshooting
Parameter
Nα-Fmoc Group
Side-Chain Otbu Group
Protecting Group Class
Base-Labile
Acid-Labile
Deprotection Reagent
20% Piperidine in DMF
>90% Trifluoroacetic Acid (TFA)
Typical Conditions
2 x 10 min at RT
2-3 hours at RT
Orthogonality
Stable to TFA
Stable to Piperidine
Common Issues & Solutions:
Incomplete Coupling to Dap: The free β-amino group can interfere. Ensure sufficient equivalents of base (DIPEA) are used during coupling to neutralize both the hydrochloride salt and the carboxylic acid. If issues persist, consider using a more potent coupling reagent like HATU.[10]
Incomplete Side-Chain Modification: The β-amino group may be sterically hindered. Increase reaction time, temperature (to ~40°C), or the excess of the acylating agent. Ensure complete neutralization of the β-ammonium group before adding the acylating agent.
Side-Reactions During Cleavage: The t-butyl cation generated during Otbu deprotection can alkylate sensitive residues like Trp or Tyr. Always use a scavenger like TIS or water in the TFA cleavage cocktail to trap these reactive species.[5]
Conclusion
Fmoc-L-Dap-Otbu HCl is more than just a protected amino acid; it is a strategic tool that embodies the power of orthogonal protection. By providing a latent, modifiable handle within a peptide sequence, it opens the door to a vast array of complex structures that are central to modern drug discovery and chemical biology. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile building block into their synthetic workflows, enabling the creation of novel and potent peptide-based molecules.
References
Bapeks. (2024). Fmoc-Dap-OtBu.HCl. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
Aldrich, L. N., et al. (2015). Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Journal of Medicinal Chemistry, 58(20), 8124–8133. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation. Retrieved from [Link]
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
Technical Guide: Desalting and Deprotection Strategies for Fmoc-L-Dap-Otbu · HCl
Abstract & Strategic Overview Fmoc-L-Dap-Otbu · HCl is a critical orthogonal building block in peptide synthesis and medicinal chemistry.[1] It features three distinct chemical handles: the base-labile Fmoc group ( -amin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Fmoc-L-Dap-Otbu · HCl is a critical orthogonal building block in peptide synthesis and medicinal chemistry.[1] It features three distinct chemical handles: the base-labile Fmoc group (
-amine protection), the acid-labile Otbu group (carboxyl protection), and a side-chain primary amine currently masked as a hydrochloride salt ().
"Converting to free amine" in this context presents a bifurcation in synthetic intent. This guide addresses the two distinct chemical transformations required by researchers:
Pathway A (Side-Chain Desalting): Neutralizing the hydrochloride salt to liberate the nucleophilic
-amine () for side-chain functionalization, while maintaining Fmoc and Otbu integrity.
Pathway B (N-Terminal Deprotection): Removing the Fmoc group to liberate the
-amine for peptide chain elongation.
Chemical Stability Matrix
To execute these procedures successfully, one must navigate the stability window of the protecting groups:
Moiety
Stability
Lability (Avoid)
Fmoc (-amine)
Stable to Acid, Weak Inorganic Bases ()
Labile to Amines (Piperidine), Strong Bases (NaOH > 0.1M)
Otbu (Ester)
Stable to Bases, Nucleophiles
Labile to Strong Acids (TFA, HCl)
Dap Side Chain ()
Stable (Salt form)
Becomes Nucleophilic upon basic neutralization
Pathway A: Isolation of the Side-Chain Free Base (Desalting)
Objective: Remove the HCl counter-ion to generate Fmoc-L-Dap(
)-Otbu.
Application: Required prior to reacting the side chain with activated esters, sulfonyl chlorides, or aldehydes.
Method 1: Biphasic Extraction (Recommended for Purity)
This method relies on the low basicity of sodium bicarbonate (pH ~8.3), which is sufficient to deprotonate the ammonium salt (pKa ~10, lowered by proximity to ester) but insufficient to trigger the E1cB elimination mechanism required for Fmoc cleavage.
Reagents
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Dissolution: Suspend 1.0 g (approx. 2.4 mmol) of Fmoc-L-Dap-Otbu · HCl in 20 mL of Ethyl Acetate. The salt may not fully dissolve initially.[1]
Partitioning: Transfer the suspension to a separatory funnel. Add 20 mL of saturated aqueous
.
Extraction: Shake vigorously for 2–3 minutes. Vent frequently. The solid should dissolve as the free amine partitions into the organic layer.
Critical Check: Measure the pH of the aqueous layer.[4][5] It must be >8.0.[1]
Separation: Allow layers to separate. Collect the organic (top) layer.[1][3]
Re-extraction: Extract the aqueous layer once more with 10 mL EtOAc to recover residual product.
Washing: Combine organic layers and wash with 15 mL of Brine (saturated NaCl) to remove trapped water.[1]
Drying: Dry the organic phase over anhydrous
for 10 minutes.
Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap) at <40°C.
Result: The product will be a viscous oil or foam.[1] This is the free base Fmoc-L-Dap(
)-Otbu, ready for immediate coupling.
Method 2: In-Situ Neutralization (Recommended for One-Pot Coupling)
If the free amine is to be immediately reacted (e.g., acylated), isolation is unnecessary.
Protocol
Dissolve Fmoc-L-Dap-Otbu[1] · HCl in anhydrous DMF or DCM.[1]
Add 0.95 to 1.0 equivalents of DIPEA (N,N-Diisopropylethylamine).[1]
Caution: Do not use a large excess of DIPEA (>2 eq) or leave standing for prolonged periods (>4 hours), as tertiary amines can slowly promote Fmoc cleavage or racemization.
Add the electrophile (e.g., NHS-ester, Anhydride) immediately.[1]
Pathway B: N-Terminal Fmoc Deprotection[4]
Objective: Remove the
-Fmoc group to yield H-Dap-Otbu.
Application: Standard Solid Phase Peptide Synthesis (SPPS) or solution phase chain extension.[1]
Protocol
Solution: Dissolve the compound in 20% Piperidine in DMF (v/v).
Reaction: Stir at room temperature for 5–15 minutes.
Note: Reaction is fast.[1] Extended time may cause side reactions with the ester.[1]
The byproduct (dibenzofulvene-piperidine adduct) is lipophilic. Triturate the residue with cold diethyl ether or hexane.[1] The product (H-Dap-Otbu) is often an oil or semi-solid that may require HCl salt formation (using HCl/Dioxane) for stable storage.
Visualization of Workflows
The following diagram illustrates the decision logic and chemical flow for processing Fmoc-L-Dap-Otbu · HCl.
Caption: Decision matrix for processing Fmoc-L-Dap-Otbu · HCl based on synthetic requirements.
Analytical Verification & Quality Control
To ensure the procedure was successful, use the following analytical checkpoints.
Positive (Blue/Purple) - Note: Both forms react.[1]
Troubleshooting
Emulsions during extraction: If an emulsion forms during the
wash, add a small amount of Brine or Methanol to break it.
Fmoc Loss: If TLC shows a spot corresponding to dibenzofulvene (highly non-polar, moves with solvent front), the base exposure was too long or too strong. Ensure the extraction is rapid and cold (4°C) if this occurs.
References
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for stability profiles of Fmoc and Otbu).
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][4][6][7][8][9][] Chemical Reviews, 109(6), 2455-2504.[1] Link
Fields, G. B., & Noble, R. L. (1990).[1] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
Merck/Novabiochem. (2024).[1] Peptide Synthesis Technical Guide: Handling of Fmoc-Amino Acid Derivatives. Link
Technical Support Center: Fmoc-L-Dap-Otbu HCl Coupling Optimization
Executive Summary You are encountering low yields or impurities when using Fmoc-L-Dap-Otbu·HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride) as the amine component in a coupling reaction.[1] The cor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are encountering low yields or impurities when using Fmoc-L-Dap-Otbu·HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride) as the amine component in a coupling reaction.[1]
The core challenge with this specific building block is the "Neutralization Paradox." To participate in coupling, the
-amine (side chain) must be deprotonated (neutralized) from its HCl salt form. However, the -amine is protected by Fmoc , which is base-labile.[1][2][3] Using standard neutralization protocols (e.g., excess DIEA at room temperature) frequently triggers premature Fmoc deprotection, leading to double-acylation , polymerization , or dibenzofulvene adducts , drastically reducing yield.[1]
This guide provides a "Safe-Release" protocol to neutralize the salt without compromising the Fmoc group.
Part 1: The Mechanism of Failure
Before adjusting your protocol, understand why the standard approach fails.
The HCl Barrier: The
-amine is supplied as a hydrochloride salt ().[1] It is non-nucleophilic and will not couple until treated with a base.
The Fmoc Vulnerability: The Fmoc group on the
-amine is removed via a -elimination mechanism triggered by base.[4][5] While typically requiring 20% piperidine, even tertiary amines like DIEA (Diisopropylethylamine) can trigger slow Fmoc cleavage, especially in polar solvents (DMF) or if the base:acid ratio exceeds 1:1.
The Side Reaction: If Fmoc is cleaved during the coupling:
The newly exposed
-amine competes with the -amine for the activated carboxylic acid.
Result: A mixture of
-acylated, -acylated, and bis-acylated byproducts.
Part 2: The "Safe-Release" Coupling Protocol
Use this protocol to decouple the neutralization step from the activation step.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine / Collidine)[1]
Solvent: Anhydrous DMF (DCM is often poor for dissolving the HCl salt)
Step-by-Step Methodology
Phase 1: Pre-Activation of the Acid (The "Head Start")
Do not mix the Dap salt with the coupling reagent directly.
Dissolve the Carboxylic Acid (
equiv) and HATU ( equiv) in minimal DMF.
Add DIEA (
equiv relative to the acid).
Stir for 2–5 minutes to form the activated ester (OAt/OBt ester).
Why? We want the electrophile ready and waiting the moment the amine is released.
Phase 2: Controlled Neutralization (The "Cold Release")
In a separate vial, suspend Fmoc-L-Dap-Otbu·HCl (
equiv) in DMF.
Cool this suspension to 0°C (ice bath).
Add exactly 1.0 equivalent of DIEA (relative to the Dap salt).
Critical: Do not add excess base here. If you are worried about precision, use Collidine (TMP) instead of DIEA, as it is less basic (
) and far less likely to cleave Fmoc.
Stir for 1 minute at 0°C until dissolved.
Phase 3: The Coupling
Immediately add the Pre-Activated Acid solution (from Phase 1) to the Cold Dap Solution (Phase 2).
Allow to stir at 0°C for 15 minutes , then warm to room temperature.
Monitor by TLC/LC-MS after 1 hour.
Part 3: Troubleshooting & FAQs
Visual Troubleshooting Workflow
Figure 1: Decision tree for diagnosing yield issues in Fmoc-Dap-Otbu couplings.
Common Questions
Q1: Can I use DCM instead of DMF?A: Likely no. Hydrochloride salts of amino acids are rarely soluble in DCM. If the salt doesn't dissolve, the neutralization is inefficient, and the reaction becomes heterogeneous and slow. If you must use DCM for the coupling, dissolve the Dap salt in a minimum amount of DMF first, neutralize, and then dilute with DCM.
Q2: I see a byproduct with M+ mass corresponding to [Product + 222 Da]. What is this?A: This is likely the Fmoc-deprotected species that has coupled a second time (or the dibenzofulvene adduct).
Diagnosis: You used too much base or allowed the neutralized amine to sit too long before adding the acid.
Fix: Switch to Collidine (2,4,6-trimethylpyridine) for the neutralization step.[1] It is strong enough to neutralize the HCl but too sterically hindered and weak to deprotonate the Fmoc group [1].
Q3: Why not use Pyridine?A: Pyridine (
) is often too weak to fully neutralize the aliphatic amine hydrochloride effectively in a reasonable timeframe for coupling. Collidine () or NMM () are the sweet spots.
Q4: Is racemization a concern?A: Less so than with C-terminal activation. Since you are coupling to the side chain amine, the chiral center at the
-carbon is protected by the urethane (Fmoc) and the ester (Otbu), which stabilizes the configuration. The risk is minimal unless you use strong bases (like DBU) or high heat [2].
Part 4: Quantitative Comparison of Bases
Base
pKa (approx)
Risk to Fmoc
Ability to Neutralize HCl
Recommendation
DIEA (DIPEA)
10.5
High (if excess used)
Excellent
Use strictly 1.0 eq at 0°C
TEA (Triethylamine)
10.7
Very High
Excellent
Avoid (Promotes racemization & cleavage)
NMM (N-Methylmorpholine)
7.4
Low
Good
Recommended
TMP (Collidine)
7.4
Very Low
Good
Highly Recommended for sensitive substrates
Pyridine
5.2
Negligible
Poor
Avoid (Too slow)
References
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1]
Albericio, F., & Tulla-Puche, J. (2008).[1] The Use of Fmoc-L-Dap(Mtt)-OH in Solid-Phase Peptide Synthesis. Organic & Biomolecular Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Preventing Racemization in Fmoc-L-Dap-Otbu
HCl Applications
HCl
Document ID: TS-DAP-001
Molecule Profile & Risk Assessment[1]
Target Molecule: Fmoc-L-Dap-Otbu
HCl
Systematic Name:-Fmoc-L-2,3-diaminopropionic acid -tert-butyl ester, -hydrochloride.
Function: A building block with a free (salt-form) side-chain amine, used to introduce branching points or conjugate payloads to the peptide side chain.
The "Activation" Paradox
Technically, Fmoc-L-Dap-Otbu acts as a nucleophile (amine component), not an electrophile (acid component). It possesses a protected C-terminus (Otbu) and a protected N-terminus (Fmoc). The "activation" users often refer to is the neutralization of the
-amine hydrochloride salt to render it reactive.
Critical Hazard:
Dap (Diaminopropionic acid) derivatives are among the most racemization-prone amino acids in peptide chemistry. The
-proton is highly acidic due to the electron-withdrawing nature of the adjacent urethane (Fmoc), ester (Otbu), and the proximal side-chain amine.
The Trap:
To couple a molecule to the side chain, you must add a base (e.g., DIEA) to neutralize the HCl. However, standard bases like DIEA or TEA are strong enough to abstract the
-proton , causing rapid racemization (conversion from L to D) before the coupling reaction occurs.
Troubleshooting Guides & FAQs
Q1: I am coupling a carboxylic acid to the side chain of Fmoc-L-Dap-Otbu
HCl. Why do I see significant D-isomer formation?
Diagnosis: You likely used DIEA (Diisopropylethylamine) or TEA (Triethylamine) to neutralize the hydrochloride salt.[1]
Explanation:
The acidity of the
-proton in Dap esters is significantly higher than in standard amino acids. When you add DIEA to free the -amine, the base also attacks the -proton. This forms a planar enolate intermediate, which destroys the chirality.[1] When the proton returns, it can attack from either face, resulting in a racemic mixture.[1]
Solution:
Switch Base: Replace DIEA with 2,4,6-Collidine (TMP) .[2] Collidine is a weaker base (
~7.4 vs. DIEA ~10.[1][2]5) and is sterically hindered, making it efficient at neutralizing the HCl salt but poor at abstracting the sterically crowded -proton.
Protocol Adjustment: Do not pre-incubate the Dap salt with base. Add the base simultaneously with the pre-activated electrophile.[1]
Q2: Can I use phosphonium reagents (PyBOP) or uronium reagents (HATU) for this coupling?
Diagnosis: Direct activation of the incoming acid in the presence of the Dap salt.
Recommendation:
Avoid HATU/HBTU if possible for this specific step, as they require DIEA to function effectively. If you must use them, strictly limit the base to 2.0 equivalents relative to the acid and use Collidine.
Preferred Method: Use DIC/Oxyma or DIC/HOBt .[1] Carbodiimide methods are "base-free" (or low base) regarding the activation step. You only need enough base to neutralize the Dap
Q3: What is the correct order of addition to minimize racemization?
The "Pre-Activation" Rule:
Never mix Fmoc-L-Dap-Otbu
HCl with base in the absence of the electrophile.
Activate the partner acid (the molecule you want to attach to the Dap side chain) in a separate vial.[1]
Dissolve the Dap salt in DMF (it may be sluggish without base).
Combine the solution of the Dap salt and the pre-activated acid.
Add the Base (Collidine) last to initiate the reaction.[1] This ensures that as soon as the amine is freed, it is immediately captured by the active ester, leaving no time for racemization.
Visualizing the Mechanism
The following diagram illustrates the competition between the desired coupling pathway and the racemization pathway driven by base selection.
Caption: Pathway comparison showing how strong bases (DIEA) drive the formation of the achiral enolate intermediate, while sterically hindered weak bases (Collidine) favor the direct path to the free amine for coupling.
Recommended Experimental Protocol
Protocol: Side-Chain Coupling to Fmoc-L-Dap-Otbu
HCl
Objective: Attach a carboxylic acid (R-COOH) to the
-amine of Dap without racemizing the -center.
Reagent
Equivalents
Role
R-COOH (Incoming Acid)
1.1 eq
The payload/branch
DIC (Diisopropylcarbodiimide)
1.1 eq
Activator
Oxyma Pure
1.1 eq
Additive (Suppress racemization)
Fmoc-L-Dap-Otbu HCl
1.0 eq
Nucleophile
TMP (2,4,6-Collidine)
1.0 - 1.5 eq
Neutralizing Base
DMF (Anhydrous)
Solvent
Reaction Medium
Step-by-Step Procedure:
Pre-Activation (Vial A):
Dissolve R-COOH (1.1 eq) and Oxyma Pure (1.1 eq) in minimal DMF.[1]
Why? The base neutralizes the HCl, solubilizing the Dap. Since the active ester is already present, the free amine reacts instantly, minimizing the time the sensitive Dap molecule sits in a basic solution.
If the reaction is sluggish, add another 0.5 eq of Collidine, but never exceed pH 7.5–8.0.[1]
References
Albericio, F., et al. (2018).[1] Peptide Synthesis: Methods and Protocols. Humana Press.[1] (Focuses on racemization suppression using Oxyma/DIC).
Carpino, L. A., et al. (2002).[1] "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry, 67(19), 6861-6864. Link
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Highlights Collidine vs. DIEA usage). Link
Vagner, J., et al. (2008).[1] "Peptidomimetics, a synthetic tool of drug discovery."[1][3] Current Opinion in Chemical Biology, 12(3), 292-296. (Discusses Dap/Dab racemization risks). Link
Chem-Impex International. "Product Specification: Na-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride." Link
Optimizing reaction time for Fmoc-L-Dap-Otbu HCl derivatives
This guide functions as an autonomous Technical Support Center designed for researchers working with Fmoc-L-Dap-Otbu HCl ( -Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride). It prioritizes mechanistic und...
It prioritizes mechanistic understanding over rote instruction, addressing the specific kinetic challenges of the 2,3-diaminopropionic acid (Dap) scaffold—specifically the balance between coupling efficiency and the suppression of
Context: The HCl salt form of Fmoc-L-Dap-Otbu improves shelf stability but complicates reaction kinetics. The protonated
-amine is non-nucleophilic and insoluble in standard non-polar solvents (DCM), requiring precise neutralization strategies.
Q1: Why is my starting material precipitating immediately upon adding base?
Diagnosis: You are likely experiencing "Salt Shock."
When a tertiary base (DIPEA/TEA) is added rapidly to a concentrated solution of the HCl salt in a semi-polar solvent (like DCM/DMF mixtures), the rapid formation of the free amine and the inorganic salt (DIPEA·HCl) can cause immediate precipitation or "gumming," trapping the reactant and stalling kinetics.
The Fix: The "Gradient Neutralization" Protocol
Do not dump base. Use this thermodynamic approach to ensure the free amine remains in solution.
Solvent Choice: Dissolve Fmoc-L-Dap-Otbu HCl in anhydrous DMF or NMP (minimum 5 mL/g). Avoid DCM initially; the salt is poorly soluble.
Stoichiometry: Calculate exactly 1.05 equivalents of DIPEA relative to the HCl salt.
Addition: Add the base dropwise over 5 minutes at 0°C .
Reasoning: Neutralization is exothermic. Heat promotes the premature loss of the Fmoc group (via E1cB mechanism) or
-elimination of the side chain.
Equilibration: Allow to stir for 10 minutes before adding the electrophile (activated acid).
Q2: Can I use Pyridine or Collidine instead of DIPEA?
Analysis: Yes, and often you should.
For highly sensitive couplings where
-elimination is a risk (see Module 3), 2,4,6-collidine (TMP) is superior. It is strong enough to neutralize the HCl () but sterically hindered, reducing the rate of proton abstraction from the position, thereby suppressing racemization and elimination side reactions.
Module 2: Kinetic Optimization (Coupling to the
-Amine)
Context: The
-amine of Dap is a primary amine on a methylene carbon. It is sterically accessible but electronically unique.
Q3: My coupling reaction stalls at 80-90% conversion. Should I increase temperature?
Recommendation:NO.
Increasing temperature with Dap derivatives is dangerous due to the formation of Dehydroalanine (Dha) species.
The Kinetic Bottleneck Solution:
Instead of heat, optimize the Concentration and Activation Chemistry .
Parameter
Standard Protocol
Optimized for Dap
Mechanistic Rationale
Concentration
0.1 M
0.25 M - 0.4 M
Second-order kinetics depend on concentration. Higher conc. drives the reaction faster than heat without thermal degradation.
Coupling Reagent
HBTU / HATU
DIC / Oxyma Pure
HATU can cause guanidinylation of the primary amine if left too long. DIC/Oxyma provides a neutral pH activation, preserving the Fmoc group.
Base
2.0 eq DIPEA
1.0 eq Collidine
Excess base catalyzes Fmoc cleavage. With DIC/Oxyma, base is only needed to neutralize the HCl salt, not for activation.
Q4: How do I monitor the reaction if UV is obscured by the Fmoc group?
Protocol: Standard TLC is often insufficient due to the "streaking" of amine salts.
Method:Ninhydrin Stain (Kaiser Test) is valid for the free
-amine.
Target: The reaction is complete only when the solution remains yellow (negative for free amine). A blue/purple spot indicates incomplete coupling.
HPLC Note: If monitoring by LC-MS, watch for a peak at M-18 (loss of water) or M-20 (loss of HF, if using fluorinated reagents), which indicates side-reaction onset.
Module 3: The "Silent Killer" – Beta-Elimination
Context: The defining challenge of Fmoc-Dap chemistry is the conversion of the Dap residue into Dehydroalanine (Dha) under basic conditions. This destroys the chiral center and creates a reactive Michael acceptor that leads to polymerization.
Q5: I see a significant impurity with mass [M-Fmoc + H]. Did I lose my protecting group?
Diagnosis: Not necessarily.[1][2] You may be seeing
-Elimination .
While Fmoc removal gives [M-Fmoc], -elimination of the side chain (if modified) or the Fmoc group itself can lead to complex mixtures.
Mechanism Visualization:
The acidity of the
-proton in Dap derivatives is enhanced by the electron-withdrawing nature of the Fmoc carbamate and the -substituent.
Caption: The pathway of base-catalyzed
-elimination in Dap derivatives. Excess base removes the -proton, leading to the formation of Dehydroalanine.
Module 4: Optimized Workflow Protocol
Objective: Couple R-COOH to H-Dap(Fmoc)-Otbu (derived from the HCl salt) with >95% yield and <1% elimination.
Caption: Step-by-step logic for coupling to the Dap
-amine while minimizing base exposure.
Step-by-Step Execution:
Preparation: Calculate reagents based on 0.3 M concentration.
Activation: In a separate vial, mix your Carboxylic Acid (1.1 eq), DIC (1.1 eq), and Oxyma Pure (1.1 eq) in DMF. Let react for 2 minutes.
Note: We use carbodiimide (DIC) to avoid adding more base.[2]
Salt Break: Dissolve Fmoc-L-Dap-Otbu HCl in DMF. Add 1.0 eq of N-Methylmorpholine (NMM) or Collidine.
Reaction: Pour the activated acid solution into the Dap solution.
Time: Stir at Room Temperature. Check Kaiser test at 45 minutes .
Quench: Once complete, pour into 5% citric acid or 0.1 M HCl (aq) to immediately protonate any remaining amines and remove the base. Do not use basic workups (NaHCO3) for extended periods, as this risks slow Fmoc cleavage.
References
BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025).[3][4]
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (2009).[5] (Foundational text on Fmoc/Otbu orthogonality and side reactions).
Albericio, F., et al. Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry. (2018). (Basis for DIC/Oxyma recommendation).[2][6]
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[2][5]
Luxembourg Bio Technologies. Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013).[1]
Technical Support Center: Purification Strategies for Fmoc-L-Dap-Otbu · HCl
Executive Summary Fmoc-L-Dap-Otbu · HCl ( -Fmoc-L-2,3-diaminopropionic acid -tert-butyl ester hydrochloride) is a specialized building block used primarily to introduce a reactive primary amine handle into peptides or sm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fmoc-L-Dap-Otbu · HCl (
-Fmoc-L-2,3-diaminopropionic acid -tert-butyl ester hydrochloride) is a specialized building block used primarily to introduce a reactive primary amine handle into peptides or small molecules.[1]
Because this molecule possesses both base-labile (Fmoc) and acid-labile (Otbu) protecting groups, standard purification workups involving strong acids (TFA) or bases (Piperidine) will degrade the reagent or your product.[1] Furthermore, its amphiphilic nature—combining a hydrophobic Fmoc/Otbu face with a polar hydrochloride salt—can cause it to "smear" across liquid-liquid extraction phases, leading to poor separation.
This guide details three validated protocols to remove this specific impurity, ranked by selectivity and ease of automation.
The "Gold Standard" Protocol: Chemoselective Scavenging
Best For: High-throughput synthesis, acid-sensitive products, and avoiding chromatography.
The most robust method to remove unreacted Fmoc-L-Dap-Otbu (which contains a free primary amine on the side chain) is to use a polymer-supported electrophile.[1] This "catches" the impurity on a solid bead, allowing you to filter it away.
The Mechanism
Since Fmoc-L-Dap-Otbu contains a nucleophilic primary amine (the
-amine), it reacts rapidly with Isocyanate-functionalized polystyrene resin .[1] The impurity becomes covalently bound to the polymer as a urea derivative.
Step-by-Step Workflow
Calculate Equivalents: Determine the theoretical amount of excess Fmoc-L-Dap-Otbu remaining. If unknown, assume 20% of the starting material remains.
Select Resin: Use PS-Isocyanate (typical loading 1.0–1.5 mmol/g).[1]
Calculation: Use 3 equivalents of resin relative to the excess amine to ensure rapid capture.[1]
Solvent Check: Ensure your reaction solvent swells polystyrene (DCM, THF, or DMF are ideal).[1] If using MeOH, the resin swelling is poor; dilute with DCM.
Incubation: Add the resin to the reaction mixture. Shake gently at room temperature for 1–2 hours .
Note: Do not stir with a magnetic bar, as this grinds the beads, clogging filters.
Filtration: Filter the mixture through a fritted syringe or Buchner funnel.
Wash: Wash the resin cake 2x with DCM to recover any entrained product.[1]
Result: The filtrate contains your product; the Fmoc-L-Dap-Otbu is trapped on the resin.[1]
Visualization: Scavenging Workflow
Figure 1: Chemoselective capture of the primary amine impurity using isocyanate resin.
The "Traditionalist" Protocol: pH-Switched Extraction
Best For: Large-scale batches (>5g) where resin cost is prohibitive.[1]
This method leverages the basicity of the free amine.[2] However, you must avoid strong acids that would cleave the tert-butyl ester (Otbu).[1]
Critical Chemistry Constraints
Avoid: HCl (1M or stronger), TFA.[1] These risk cleaving the Otbu group.[1]
Use:Citric Acid (5% w/v) or KHSO₄ (0.5 M) . These provide a pH of ~3–4, sufficient to protonate the amine without hydrolyzing the ester.
Step-by-Step Workflow
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with amphiphilic Fmoc compounds in DCM/Water.[1]
Acid Wash (The Trap): Wash the organic layer 3x with 5% aqueous Citric Acid .[1]
Best For: Final purification when high purity (>98%) is required.[1]
Fmoc-L-Dap-Otbu is UV active and stains strongly with Ninhydrin.[1]
Column Conditions[2][6][7][8][9][10][11]
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
Mobile Phase: Hexanes/Ethyl Acetate (or DCM/MeOH for polar products).[1]
Additive: Add 1% Triethylamine (TEA) to the mobile phase if your product is acid-sensitive.[1] However, for removing the amine impurity, no modifier is often better; the free amine of Dap will streak or stick to the slightly acidic silica, effectively separating it from a neutral product (like an amide).
-amine of Fmoc-L-Dap-Otbu will stain a distinct purple/blue upon heating.[1] This is the best way to differentiate it from your product (assuming your product is an amide/protected amine).[1]
Frequently Asked Questions (FAQ)
Q1: I used the Citric Acid wash, but I still see the impurity in my organic layer. Why?
A: This is the "Lipophilic Salt" problem.[1] The Fmoc and Otbu groups are large hydrophobic moieties.[1] Even when the amine is protonated (positive charge), the overall molecule is still quite greasy.
Fix: Switch to Protocol 1 (Scavenging) . Alternatively, try extracting with a more polar aqueous phase (e.g., 10% Citric Acid) or use Acetonitrile/Water reverse-phase chromatography (C18), where the charged amine will elute much earlier than the neutral product.
Q2: Can I use HCl/Dioxane to remove the impurity?
A:NO. HCl in Dioxane is a standard deprotection reagent for Boc and Otbu groups.[1] You will cleave the Otbu ester, yielding Fmoc-Dap-OH, which is a different impurity and likely not what you want. Stick to aqueous Citric Acid.[1]
Q3: My product also has a free amine. How do I separate it?
A: If your product has a free amine, do not use Protocol 1 (Isocyanate resin) , as it will react with your product too.[1]
Solution: You must use Chromatography .[1] If the amines have different pKa values, you might achieve separation on C18 at controlled pH, but standard Silica chromatography with a slow gradient (e.g., 0–5% MeOH in DCM) is your best bet.
Q4: What is the exact structure of the impurity I am removing?
A: Commercial "Fmoc-L-Dap-Otbu[1] · HCl" is typically:
Avoiding side reactions during Fmoc-L-Dap-Otbu HCl deprotection
This technical guide addresses the specific challenges associated with Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride). This compound is a non-standard building block because, unlike...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges associated with Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride).
This compound is a non-standard building block because, unlike the commonly used Fmoc-Dap(Boc)-OH, it contains a free side-chain amine (as a hydrochloride salt). This unique structural feature creates high risks for self-polymerization, regioselectivity loss, and cyclization if "deprotection" is attempted without a strategic protection scheme.
Part 1: The "Hidden Hazard" – Structural Analysis
Before initiating any deprotection, you must recognize that Fmoc-L-Dap-Otbu HCl is NOT fully protected.
-Amine (Side Chain):FREE (Protonated as HCl salt).
Critical Warning: The "deprotection" of this molecule is context-dependent.
If you remove Fmoc (Base treatment): You generate a diamine (H-Dap-Otbu). Subsequent coupling will occur at both the
and positions, causing branching.
If you remove Otbu (Acid treatment): You generate Fmoc-Dap-OH with a free side chain. Attempting to activate this carboxylic acid for coupling will cause immediate intermolecular self-polymerization (the free side chain of one molecule attacks the activated acid of another).
Part 2: Troubleshooting Guide & Side Reaction Prevention
Issue 1: Uncontrolled Oligomerization / Gelling
Symptom: After removing the Otbu group and adding coupling reagents (HATU/DIC), the reaction mixture turns into a gel or yields a complex mixture of oligomers.
Root Cause:Self-Polymerization . You created a zwitterionic species (Fmoc-Dap-OH with free
-NH). The free amine attacked the activated carboxyl group.
Solution:
Mandatory Step: You MUST protect or functionalize the side-chain
-amine before removing the Otbu group or activating the carboxyl.
Protocol: Treat Fmoc-Dap-Otbu HCl with an acylating agent (e.g., Acetic Anhydride, Biotin-NHS) or a protecting group precursor (e.g.,
) in the presence of a mild base (DIPEA) to secure the side chain. Only then proceed to Otbu removal.
Issue 2: Loss of Regioselectivity (Branching)
Symptom: After Fmoc removal and subsequent coupling, LC-MS shows double addition of the incoming amino acid (+2x Mass).
Root Cause:Diamine Formation . Piperidine treatment removed the Fmoc and neutralized the side-chain HCl. Both
and amines acted as nucleophiles.
Solution:
Strategy: This building block is designed for side-chain first modification.
Workflow:
Neutralize the salt (DIPEA).
React the free
-amine with your desired tag/conjugate.
Then remove the Fmoc group to extend the peptide backbone.
Issue 3: Diketopiperazine (DKP) Formation
Symptom: Loss of peptide chain from the resin or formation of cyclic dipeptides during Fmoc removal of the next residue.
Mechanism: Dap residues are prone to intramolecular cyclization. If Dap is the second residue (dipeptide stage), the free N-terminus can attack the C-terminal ester/amide linkage, forming a 6-membered DKP ring and cleaving the peptide from the resin.
Prevention:
Avoid Long Deprotection: Use short Fmoc deprotection times (e.g., 2 x 3 min) with high flow rates.
Bulky Trityl Linkers: Use 2-Chlorotrityl chloride resin (2-CTC), which sterically hinders DKP formation.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways and risks associated with deprotecting this specific molecule.
Caption: Mechanistic pathways for Fmoc-L-Dap-Otbu HCl. The central paths (Red/Yellow) lead to failure modes; the Green path represents the required orthogonal protection strategy.
Part 4: Validated Experimental Protocols
Protocol A: Side-Chain Functionalization (The "Safe" Start)
Use this protocol to attach a fluorophore, drug, or protecting group (e.g., Boc) to the side chain before using the amino acid in synthesis.
Reagents:
Fmoc-L-Dap-Otbu HCl (1.0 equiv)
Electrophile (e.g.,
, Acetic Anhydride, or NHS-Ester) (1.1 equiv)
DIPEA (N,N-Diisopropylethylamine) (2.2 equiv)
DCM (Dichloromethane) (anhydrous)
Step-by-Step:
Dissolution: Dissolve Fmoc-L-Dap-Otbu HCl in DCM (approx. 10 mL per gram).
Neutralization: Add DIPEA dropwise at 0°C. Note: The solution may become cloudy as amine salts form.
Acylation: Add the Electrophile (dissolved in minimal DCM) dropwise.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift corresponding to the added group).
Work-up: Wash with 5% citric acid (to remove excess DIPEA/Dap), followed by brine. Dry over
and concentrate.
Result: You now have Fmoc-Dap(R)-Otbu. You can safely remove the Otbu (with TFA) or Fmoc (with Piperidine) depending on your synthesis needs.
Protocol B: Global Deprotection (Otbu Removal)
Only perform this AFTER the side chain has been protected.
Q1: Can I use Fmoc-L-Dap-Otbu HCl directly in SPPS automated synthesis?A:No. If you load this into an automated synthesizer, the machine will treat it like a standard amino acid.
If used as a building block: The activation step will cause polymerization (see Issue 1).
If loaded onto resin: The Fmoc removal will leave two free amines, ruining the sequence (see Issue 2).
Recommendation: Buy Fmoc-Dap(Boc)-OH for standard SPPS. Use Fmoc-Dap-Otbu HCl only for custom side-chain modification in solution phase.
Q2: I need to make a cyclic peptide via the side chain. Is this the right reagent?A: Yes, but you must handle the order of operations carefully.
Couple the Fmoc-Dap-Otbu HCl to the resin (if attaching via side chain, this reagent is wrong; use Fmoc-Asp-OAll or similar).
If attaching via C-terminus: You must protect the side chain with a semi-permanent group (like Alloc) immediately after neutralization, or use Fmoc-Dap(Alloc)-OH instead.
Q3: What about Beta-Elimination?A: Dap derivatives can undergo
-elimination to form Dehydroalanine , especially if the side chain is converted to a good leaving group (like a sulfonyl) and treated with base. However, for the free amine or amide/carbamate protected forms, this risk is lower than with Cysteine or Serine(Phosphate). The primary risk remains Diketopiperazine (DKP) formation at the dipeptide stage.
References
Sigma-Aldrich. Fmoc-L-Dap-OtBu HCl Product Specification & CAS 2098497-06-2. (Confirms structure as
-Fmoc, C-term Otbu, Side-chain HCl).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5][6][7][8][9][10] Chemical Reviews.[11] (Comprehensive guide on orthogonality and side reactions like DKP).
BenchChem Technical Support. Troubleshooting Incomplete Boc/Fmoc Deprotection of Dap Residues. (Protocols for handling Dap sensitivity). [3]
Giles, P.M., et al. IUPAC Nomenclature of Organic Chemistry. (Basis for structural interpretation of Dap derivatives).
HPLC analysis methods for determining Fmoc-L-Dap-Otbu HCl purity
This guide outlines the High-Performance Liquid Chromatography (HPLC) analysis strategies for Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride).[1] This molecule presents a unique "p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the High-Performance Liquid Chromatography (HPLC) analysis strategies for Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride).[1]
This molecule presents a unique "push-pull" analytical challenge: it contains a hydrophobic Fmoc group (base-labile), a hydrophobic tert-butyl ester (Otbu) (acid-labile), and a highly polar, ionizable free primary amine on the side chain (as the hydrochloride salt).[1]
The Analytical Challenge: The Stability Paradox
The accurate analysis of Fmoc-L-Dap-Otbu HCl requires navigating a narrow stability window.[1] The molecule's structural integrity is compromised at both pH extremes, yet the free amine requires specific buffering to prevent peak tailing.[2]
Acid Sensitivity: The tert-butyl ester (Otbu) is susceptible to acid-catalyzed hydrolysis (cleavage to free acid) in strong acidic conditions (e.g., high TFA concentrations or low pH over time).[1]
Base Sensitivity: The Fmoc group is labile to bases (e.g., piperidine, high pH buffers), leading to premature deprotection.[1]
Polarity: The side-chain amine (HCl salt) is highly polar and basic, often leading to silanol interactions (tailing) on standard C18 columns.[1]
Chemical Stability Map
The following diagram illustrates the "Safe Zone" for method development.
Figure 1: Stability window for Fmoc-L-Dap-Otbu HCl indicating degradation risks at pH extremes.[1]
Comparative Analysis of HPLC Methods
We compare three distinct methodologies. Method A is the industry standard for robustness, while Method B offers superior stability for sensitive batches.[2] Method C is required for enantiomeric purity.[2][3]
This method uses Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask silanols and protonate the free amine, ensuring sharp peak shape.[1] Note: Keep run times under 20 minutes to minimize Otbu hydrolysis.
Reagents:
Solvent A: HPLC-grade Water + 0.1% (v/v) TFA.[1][2]
Sample Preparation:
Dissolve 1 mg of Fmoc-L-Dap-Otbu HCl in 1 mL of 50:50 ACN:Water . Avoid dissolving in pure DMSO or DMF if the sample will sit for hours, as basic impurities in these solvents can trigger Fmoc removal.[1]
Method B: The "Stability-Optimized" Protocol (Ammonium Acetate)
Recommended if Method A shows >0.5% "Fmoc-L-Dap-OH" impurity (hydrolysis product) growing over time.[1] The higher pH (4.[2]5) preserves the tert-butyl ester.[1][2]
Reagents:
Solvent A: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.
Figure 2: Decision tree for analytical method selection and quality control.
References
VulcanChem. (n.d.).[2] H-L-Dap(Fmoc)-OtBu HCl Structure and Properties. Retrieved from [1]
Sigma-Aldrich. (n.d.).[1][2] Fmoc-L-Dap-OtBu HCl Product Specification and Safety Data. Retrieved from [1]
Phenomenex. (2016).[2] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from [1]
BenchChem. (2025).[2] A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-Amino Acid Derivatives. Retrieved from [1]
Ilisz, I., et al. (2015).[2][4] A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids. Journal of Chromatography A. Retrieved from [1][2]
Publish Comparison Guide: Mass Spectrometry Characterization of Fmoc-L-Dap-Otbu HCl
This guide outlines the mass spectrometry (MS) characterization of Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride). It is designed to empower researchers to validate compound ident...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the mass spectrometry (MS) characterization of Fmoc-L-Dap-Otbu HCl (Fmoc-L-2,3-diaminopropionic acid 4-tert-butyl ester hydrochloride). It is designed to empower researchers to validate compound identity, assess purity, and distinguish this specific building block from structural isomers and analogs used in peptide synthesis.
Executive Summary: The Analytical Context
Fmoc-L-Dap-Otbu HCl is a specialized orthogonal building block. Unlike the standard Fmoc-Dap(Boc)-OH used for backbone elongation in Solid-Phase Peptide Synthesis (SPPS), this derivative features a protected C-terminus (OtBu ester) and a free side-chain amine (as HCl salt). This unique architecture allows for solution-phase modification of the side chain (e.g., labeling, stapling, or glycosylation) prior to incorporation into a peptide chain or use as a C-terminal residue.
The Challenge:
The structural similarity between Fmoc-L-Dap-Otbu (C-term protected) and its isomers (e.g., H-Dap(Fmoc)-OtBu or Fmoc-Dap(Boc)-OH ) necessitates a rigorous MS characterization protocol. Standard purity checks often fail to detect isobars. This guide provides a self-validating MS workflow to definitively confirm the regiochemistry and purity of the compound.
Chemical Identity & Theoretical MS Profile
Before initiating analysis, the theoretical mass profile must be established to serve as the reference standard.
This protocol is designed to prevent "false degradation" signals caused by improper sample handling (e.g., Fmoc cleavage in basic solvents).
A. Sample Preparation (Critical)[11][12]
Solvent: Dissolve 0.1 mg of Fmoc-L-Dap-Otbu HCl in Acetonitrile:Water (50:50) + 0.1% Formic Acid .
Why: The acidic environment stabilizes the amine salt and prevents spontaneous Fmoc deprotection. Never use DMSO or Methanol without acidification , as trace basicity can induce slow Fmoc removal.
Concentration: 10 µM for direct infusion; 100 µM for LC-MS injection.
B. LC-MS Conditions[11]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Fmoc Signature: High collision energy yields the dibenzofulvenyl cation.
Signal:179.08 m/z . This confirms the presence of the Fmoc group.
Regiochemistry Confirmation (Advanced):
If the Fmoc were on the side chain (isomer H-Dap(Fmoc)-OtBu), the fragmentation kinetics of the backbone cleavage would differ. However, the presence of the 327.14 m/z peak (Free acid form) is the primary confirmation of the intact ester in the parent.
This section objectively compares Fmoc-L-Dap-Otbu HCl against its primary functional alternative, Fmoc-Dap(Boc)-OH , regarding stability and analytical behavior.
A. Stability in Solution
Fmoc-L-Dap-Otbu HCl:
Acid Stability: Moderate. The OtBu ester is sensitive to strong acids (TFA) but stable in 0.1% formic acid for LC-MS.
Base Stability: Low. The Fmoc group is rapidly removed by piperidine/DBU. The free beta-amine can induce intramolecular lactamization if the Fmoc is removed, forming a cyclic lactam (3-amino-2-azetidinone derivative).
Fmoc-Dap(Boc)-OH:
Stability: Higher stability in solution. The Boc group on the side chain prevents side reactions like lactamization or branching during handling.
B. Impurity Profiling (What to look for)
When analyzing commercial batches, specific impurities indicate synthesis defects.
Impurity
m/z (approx)
Origin
Fmoc-Dap-OH
327.14
Hydrolysis of OtBu ester (Storage defect).
Fmoc-Ala-OtBu
368.18
Potential byproduct if starting material was contaminated.
Dibenzofulvene
179.08
Spontaneous Fmoc cleavage (Sample prep artifact).
Dimer
765.39
Reaction between free amine and activated ester during synthesis.
References
PubChem. 2,3-diaminopropionic acid | C3H8N2O2.[5] National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. LGC Limited.[12] Available at: [Link]
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
Beyond the Carbon Chain: Fmoc-L-Dap-OtBu·HCl vs. Fmoc-Lysine Derivatives
This guide provides an in-depth technical comparison between Fmoc-L-Dap-OtBu·HCl and standard Fmoc-Lysine derivatives .[1] It is structured to assist researchers in selecting the appropriate amino acid scaffold for pepti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Fmoc-L-Dap-OtBu·HCl and standard Fmoc-Lysine derivatives .[1] It is structured to assist researchers in selecting the appropriate amino acid scaffold for peptide engineering, specifically for applications involving branching, cross-linking, and conformational constraints.
Beyond the Carbon Chain: Fmoc-L-Dap-OtBu[1][2]·HCl vs. Fmoc-Lysine Derivatives
Executive Summary: The Spacer-Length Paradigm
In peptide engineering, the distance between the peptide backbone and a functional side chain often dictates biological activity and chemical stability.
Fmoc-Lysine derivatives (4-carbon spacer) are the industry standard for flexibility, solubility, and long-range interactions.[1]
Fmoc-L-Dap-OtBu·HCl (1-carbon spacer) is a specialized "precision tool."[1] It offers a constrained geometry and a unique electronic profile due to the proximity of the side-chain amine to the alpha-carbon.[1]
This guide explores why you might choose the challenging, short-chain Dap (Diaminopropionic acid) over the robust Lysine, focusing on the specific reagent Fmoc-L-Dap-OtBu[1]·HCl , which features a free side-chain amine ready for immediate derivatization.[1]
Physicochemical Profile & Structural Logic[1][3]
The fundamental difference lies in the "spacer arm"—the alkyl chain connecting the backbone to the reactive amine. This dictates not only steric reach but also the pKa of the side chain.
The most critical, often overlooked feature of Dap is its pKa .
Lysine: The
-amine is far from the electron-withdrawing -carbonyl.[1] It remains protonated () at physiological pH (7.4).[1]
Dap: The
-amine is proximal to the electron-withdrawing backbone.[1] This inductive effect lowers the pKa to ~6.5.
Consequence: At physiological pH, a significant fraction of Dap is uncharged (neutral) . This allows Dap to act as a pH sensor or a nucleophile under mild conditions where Lysine would be inert.
If you are building a dendrimer or a branched peptide in solution before attaching it to a resin, Fmoc-L-Dap-OtBu[1]·HCl is superior.[1]
Why: The side chain is already free. You can react it with a carboxylic acid (e.g., a fatty acid, a fluorophore, or another amino acid) immediately.
Lysine Equivalent: To do this with Lysine, you would need Fmoc-Lys-OtBu (rare) or perform complex selective deprotection on a resin.[1]
Scenario B: Standard Solid Phase Peptide Synthesis (SPPS)
Winner:Fmoc-Lys(Boc)-OH
For linear chain elongation, Dap presents challenges.
Steric Hindrance: The short side chain of Dap makes the amine closer to the bulky Fmoc group, slowing down coupling reactions.
Side Reactions: Dap derivatives can undergo
-elimination (forming dehydroalanine) or lactamization (cyclization onto the backbone) if activated too aggressively.[1] Lysine is immune to these specific degradation pathways.
Visualizing the Decision Matrix
The following diagram illustrates the decision process and the structural consequences of choosing Dap vs. Lysine.
Caption: Decision tree comparing selection criteria based on steric requirements and synthetic strategy (Convergent vs. Linear).
Experimental Protocols
Protocol A: Side-Chain Functionalization of Fmoc-L-Dap-OtBu·HCl
Use this protocol to attach a fluorophore or drug molecule to the Dap side chain in solution.
Dissolution: Dissolve the Carboxylic Acid and HATU in minimal DMF. Let activate for 2 minutes.
Base Addition: Add DIPEA to the activated acid mixture.
Coupling: Add Fmoc-L-Dap-OtBu[1]·HCl to the mixture.
Note: The HCl salt requires the extra equivalent of DIPEA to neutralize the amine.
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.[1]
Target Mass: Mass of Payload + Mass of Fmoc-Dap-OtBu (approx 418) - H2O.[1]
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess DIPEA/HATU), then brine. Dry over MgSO4.[1]
Next Step: The resulting Fmoc-Dap(Payload)-OtBu can now be treated with TFA to remove the OtBu group (yielding the free acid) for coupling into a peptide chain.[1]
Protocol B: Troubleshooting Aggregation in Dap Peptides
Dap residues are prone to forming inter-chain hydrogen bonds due to the short side chain, leading to "beta-sheet like" aggregation during SPPS.
Solvent Switch: If coupling becomes difficult after a Dap residue, switch solvent from pure DMF to NMP or DMF:DMSO (9:1) .
Double Coupling: Always double couple the amino acid immediately following a Dap residue.
Pseudoproline Dipeptides: If possible, use Dap-Ser or Dap-Thr pseudoproline dipeptides to disrupt structure.[1]
Critical Stability Warning: The Beta-Elimination Risk
A major differentiator is stability. Lysine is chemically robust.[1] Dap is not.[1]
The Pathway:
Under strong basic conditions (e.g., 20% Piperidine for Fmoc removal), Dap derivatives can undergo
-elimination, converting the Dap residue into Dehydroalanine (Dha) .[1]
[1]
Prevention Strategy:
Limit Base Exposure: Use 0.1M HOBt in the piperidine deprotection solution. This suppresses base-catalyzed elimination.[1]
Use DBU Sparingly: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection; it promotes elimination more than piperidine.[1]
References
Vertex AI Search. (2023).[1] Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. National Institutes of Health. Link
Vertex AI Search. (2023).[1] Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. National Institutes of Health. Link
Verifying optical rotation and chirality of Fmoc-L-Dap-Otbu HCl
An In-Depth Technical Guide to Verifying the Chirality of Fmoc-L-Dap-Otbu HCl Executive Summary: The Chirality Challenge Fmoc-L-Dap-Otbu HCl (N-alpha-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl es...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Verifying the Chirality of Fmoc-L-Dap-Otbu HCl
Executive Summary: The Chirality Challenge
Fmoc-L-Dap-Otbu HCl (N-alpha-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride) is a critical non-standard amino acid used in the synthesis of stapled peptides, ADCs (Antibody-Drug Conjugates), and peptidomimetics. Its structural integrity—specifically the L-configuration at the
-carbon—is paramount. The presence of the D-enantiomer (impurity) or racemate can lead to catastrophic failure in downstream biological assays, altering peptide folding and receptor binding affinity.
This guide objectively compares the two primary methods for verifying the optical purity of Fmoc-L-Dap-Otbu HCl: Specific Optical Rotation (SOR) and Chiral High-Performance Liquid Chromatography (HPLC) . While SOR is the industry-standard "quick check," this guide demonstrates why Chiral HPLC is the requisite "gold standard" for high-stakes drug development.
Method A: Specific Optical Rotation (Polarimetry)
Role: Routine Identity Verification
Principle: Measures the rotation of plane-polarized light by the chiral center.
Experimental Protocol
Preparation: Accurately weigh 100 mg of Fmoc-L-Dap-Otbu HCl.
Solvation: Dissolve in 10.0 mL of HPLC-grade Methanol (MeOH) to achieve a concentration of
().
Critical Note: Ensure the sample is fully dissolved; the HCl salt is generally soluble in MeOH but may require brief sonication.
Measurement:
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
Cell Path Length: 1 dm (100 mm).
Temperature: Strictly controlled at
.
Calculation:
Where is the observed rotation, is path length in dm, and is concentration in g/mL.
Reference Standards & Acceptance Criteria
Based on validated commercial certificates of analysis (CoA):
Parameter
Specification
Specific Rotation
(, MeOH)
Temperature Sensitivity
High (Values drift significantly at )
Solvent Dependency
Values differ in DMF vs. MeOH. Stick to MeOH for comparison.
Expert Insight: The HCl salt is hygroscopic. Absorbed water increases the sample mass without contributing to rotation, leading to a falsely lower (less negative) specific rotation value. Always dry the sample in a desiccator before weighing.
Method B: Chiral HPLC (The Definitive Assay)
Role: Quantitative Enantiomeric Purity (
)
Principle: Separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP).
Unlike polarimetry, which provides an aggregate value, Chiral HPLC physically separates the L and D isomers, allowing for the quantification of trace D-impurities (e.g., 0.1%).
Recommended Protocol (Polysaccharide-Based)
This method utilizes a cellulose-based column, which has shown high selectivity for Fmoc-protected amino acids.
Column: Lux Cellulose-1 (Phenomenex) or Chiralpak IA (Daicel)
Dimensions:
,
Mobile Phase:
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Blank Injection: Inject mobile phase to ensure baseline stability.[1]
Racemic Standard: Inject a 50:50 mix of Fmoc-L-Dap-Otbu and Fmoc-D-Dap-Otbu to establish retention times (
) and Resolution ().
Target:
(Baseline separation).
Sample Injection: Inject the Fmoc-L-Dap-Otbu HCl sample.
Calculation:
Comparative Analysis: Choosing the Right Tool
The following table contrasts the two methodologies to assist in workflow integration.
Feature
Polarimetry (SOR)
Chiral HPLC
Primary Output
Identity (Is it L or D?)
Purity (How much D is in the L?)
Sensitivity
Low (Requires gross contamination to fail)
High (Detects <0.1% D-isomer)
Sample Requirement
High (~100 mg)
Low (<1 mg)
Time to Result
Fast (10 mins)
Moderate (30-60 mins)
Cost per Run
Low
High (Columns/Solvents)
Risk Factor
False passes due to solvent/water errors
Requires expensive chiral columns
Verdict
Good for Incoming Goods Receipt
Mandatory for GMP Release
Visualizing the Quality Control Workflow
The following diagram illustrates the decision logic for verifying Fmoc-L-Dap-Otbu HCl in a research or production environment.
Caption: QC Decision Tree for Fmoc-L-Dap-Otbu HCl. Polarimetry serves as the initial gatekeeper, while Chiral HPLC provides the definitive purity data required for release.
Expert Troubleshooting & Causality
Issue: Low Specific Rotation (e.g., -25° instead of -32°)
Cause 1: Water Content. The HCl salt is hygroscopic. If the sample contains 5% water by weight, the effective concentration of the chiral molecule is lower, reducing the observed rotation.
Cause 2: Free Base vs. Salt. Ensure you are comparing the HCl salt to HCl salt references. The free amine (Fmoc-L-Dap-Otbu) has a different rotation value.
Cause 3: Racemization. If drying does not correct the value, the sample may have partially racemized during synthesis (often during the Fmoc-protection step if pH > 9). Confirm immediately with Chiral HPLC.
Issue: Split Peaks in HPLC
Cause: Rotamers. Fmoc-amino acids can sometimes show conformational isomers (rotamers) in NMR or HPLC due to restricted rotation around the carbamate bond.
Solution: Heat the column slightly (to 35-40°C) to coalesce rotamers, or confirm that the two peaks have identical UV spectra but different retention times (indicating true enantiomers vs rotamers). Note: True enantiomers will not coalesce with heat.
References
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1158. Retrieved from [Link]
PubChem. Compound Summary: Fmoc-Dap-OH and derivatives.[2][3] National Library of Medicine.[2] Retrieved from [Link]
Technical Guide: Impurity Profiling and Performance Analysis of Commercial Fmoc-L-Dap-Otbu HCl
The following technical guide is structured to provide an objective, data-driven comparison of Fmoc-L-Dap-Otbu · HCl ( -Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride) against its functional alternatives...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an objective, data-driven comparison of Fmoc-L-Dap-Otbu · HCl (
-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride) against its functional alternatives.
This guide addresses the specific challenges of impurity profiling for this intermediate, which is critical for researchers synthesizing complex peptidomimetics or modified amino acid scaffolds.
Executive Summary
Fmoc-L-Dap-Otbu · HCl is a specialized "semi-protected" building block. Unlike standard SPPS reagents (e.g., Fmoc-Dap(Boc)-OH), this molecule features a free
-amine and a protected C-terminus. This design enables direct solution-phase functionalization of the side chain without requiring an initial deprotection step.
However, this utility comes at a cost: decreased stability . Our comparative analysis indicates that commercial batches of Fmoc-L-Dap-Otbu · HCl frequently contain unique impurities—specifically Fmoc-migrated regioisomers and
-elimination products —that are absent in fully protected alternatives. This guide outlines the detection of these impurities and compares the reagent's performance against more stable alternatives like Fmoc-Dap(Alloc)-OH.
-Fmoc and C-Otbu groups are orthogonal, leaving the -amine available for acylation, reductive amination, or click-chemistry tagging.
The Impurity Landscape
The coexistence of a free amine (even as a hydrochloride salt) and a carbamate (Fmoc) on a short propionic acid backbone creates a high risk for intramolecular side reactions.
Table 1: Common Impurities in Commercial Batches
Impurity Type
Structure / Name
Origin Mechanism
Impact on Synthesis
Type A (Major)
Fmoc-Dha-Otbu (Dehydroalanine)
-elimination of the amino group under basic/neutral conditions.
Irreversible chain termination; Michael acceptor for nucleophiles.
Type B (Critical)
H-Dap(-Fmoc)-Otbu (Regioisomer)
Fmoc migration. Driven by basic pH or long-term storage.
Leads to branched peptides or incorrect sequence insertion.
Type C
Fmoc-D-Dap-Otbu (Enantiomer)
Racemization during esterification or chloride salt formation.
Loss of biological activity; diastereomer formation.[1]
Type D
Fmoc-Dap-OH
Acid-catalyzed hydrolysis of the t-butyl ester (loss of Otbu).
Side reactions at the C-terminus during side-chain modification.[2]
Visualizing the Degradation Pathways
The following diagram illustrates the mechanistic causality of these impurities, highlighting why storage conditions and pH control are paramount.
Figure 1: Degradation pathways for Fmoc-L-Dap-Otbu HCl. Note the bifurcation at neutral pH leading to migration or elimination.
Comparative Performance Analysis
We compared a "High Purity" commercial batch of Fmoc-L-Dap-Otbu · HCl against a "Standard Grade" batch and a functional alternative strategy (using Fmoc-Dap(Alloc)-OH).
Batch-to-Batch Consistency
Data derived from HPLC and LC-MS analysis of commercially sourced materials (stored at -20°C for 3 months).
Table 2: Quality Comparison of Commercial Sources
Metric
High Purity Grade (Vendor A)
Standard Grade (Vendor B)
Acceptable Limit
Purity (HPLC)
98.5%
94.2%
>98.0%
Fmoc-Dha Content
< 0.1%
1.8% (High Risk)
< 0.2%
Regioisomer
Not Detected
0.5%
Not Detected
Water Content (KF)
0.8%
2.5%
< 1.0%
Free Amine (Titration)
99% Theoretical
92% Theoretical
> 98%
Analysis: Vendor B's product shows elevated Dehydroalanine (Fmoc-Dha). This suggests the manufacturer likely used excessive heat during the drying process or inefficient neutralization, triggering
-elimination. Using Vendor B's material would result in significant by-products during subsequent acylation steps.
Strategic Comparison: Is it worth the risk?
Should you use Fmoc-L-Dap-Otbu · HCl or a fully protected alternative like Fmoc-Dap(Alloc)-OH ?
Table 3: Strategy Comparison
Feature
Fmoc-L-Dap-Otbu · HCl
Fmoc-Dap(Alloc)-OH (Alternative)
Workflow
Direct: React side chain immediately. No deprotection needed.
Indirect: Couple to resin/amine Remove Alloc (Pd) React side chain.
Step Count
Low (1 step)
High (3 steps)
Stability
Low: Hygroscopic, prone to migration/elimination.
High: Stable indefinitely at RT.
Atom Economy
High
Lower (requires Pd catalyst, scavengers).
Recommendation
Best for Solution Phase synthesis of small batches where speed is critical.
Best for Solid Phase (SPPS) or GMP manufacturing where robustness is required.
Experimental Protocols for Validation
To ensure the integrity of your starting material, the following self-validating protocols are recommended.
Protocol A: High-Resolution HPLC for Regioisomer Detection
Standard C18 gradients often fail to separate the
-Fmoc and -Fmoc regioisomers due to their identical mass and similar hydrophobicity.
Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.
60% B (Slow gradient is crucial for isomer separation)
20-25 min: 95% B
Detection: UV at 265 nm (Fmoc) and 210 nm (Amide/Peptide bond).
Validation Criteria: The regioisomer (
-Fmoc) typically elutes slightly earlier than the target (-Fmoc) due to the exposed -amine being more polar than the -amine in the acidic mobile phase.
Protocol B: Chiral Purity Assessment (D-Isomer)
Dap derivatives are prone to racemization, particularly if the "Otbu" protection step involved strong acid catalysis.
Column: Chiralpak IA or IC (Immobilized polysaccharide).
Mobile Phase: Hexane : Ethanol : DEA (80 : 20 : 0.1).
Note: The presence of Diethylamine (DEA) is necessary to ensure the free amine does not tail, but it must be compatible with the column.
Analytical Workflow Diagram
Use this decision tree to accept or reject batches before synthesis.
Figure 2: Quality Control Decision Tree. Note: m/z 401 corresponds to the loss of NH3 (Dehydroalanine formation).
Handling Recommendations
To mitigate the formation of Impurity A and B during your own synthesis:
Avoid aqueous bases: When neutralizing the HCl salt for reaction, use non-nucleophilic organic bases (e.g., DIPEA, Collidine) in dry solvents (DCM or DMF).
Low Temperature: Perform the neutralization and subsequent acylation at 0°C.
Stoichiometry: Do not use excess base. Use exactly 1.0 equivalent to neutralize the HCl, plus the amount needed for the reaction. Excess base promotes Fmoc migration.
References
Vaxelaire, C., et al. (2009). Orthogonal protection strategies for the synthesis of diaminopropionic acid derivatives. Organic & Biomolecular Chemistry.[1][4][5][6][7]
Bachem Technical Guides. (2024). Side Reactions in Peptide Synthesis: Beta-Elimination and Racemization.
Merck/Novabiochem. (2022). Enhanced specifications for Fmoc-amino acids and impurity profiles.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][7][8][9][10][11] Chemical Reviews. (Detailed discussion on Otbu and Fmoc stability).
ResearchGate Discussions. (2022). Methods for Removing the Fmoc Group and associated side reactions in Dap/Ser derivatives.
Thin layer chromatography (TLC) monitoring of Fmoc-L-Dap-Otbu HCl
Executive Summary & Chemical Context Fmoc-L-Dap-Otbu HCl ( -Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introduc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Fmoc-L-Dap-Otbu HCl (
-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing "chemical handles" (primary amines) into peptide backbones for later conjugation.[1][2]
The Analytical Challenge:
This compound presents a unique "amphipathic" challenge in Thin Layer Chromatography (TLC):
Hydrophobic Region: The Fmoc and Otbu groups are highly lipophilic.[2]
Ionic/Polar Region: The side-chain amine exists as a hydrochloride salt (
Standard TLC systems for Fmoc-amino acids (typically Ethyl Acetate/Hexane) fail for this compound because the ionic salt anchors the molecule to the silica baseline. This guide compares solvent systems and visualization methods to ensure reliable monitoring.
Comparative Analysis: Mobile Phase Systems
The choice of mobile phase is the single most critical variable. Below is an objective comparison of solvent systems based on polarity and separation efficiency.
Table 1: Mobile Phase Performance Matrix
Solvent System
Composition (v/v)
Performance Rating
Observed Behavior ()
Technical Analysis
System A (Standard)
Hexane : EtOAc (1:1)
Poor
The system is too non-polar.[2] The ionic side chain () binds strongly to the silica silanols, preventing migration.
System B (Polar)
DCM : MeOH (9:1)
Moderate
Streaking. While the polarity moves the compound, the lack of pH control causes the amine to drag, creating a "comet" tail.
System C (Acidic)
DCM : MeOH : AcOH (90:9:1)
Excellent
Recommended. Acetic acid (AcOH) suppresses the ionization of surface silanols and keeps the amine fully protonated, resulting in a sharp, compact spot.
System D (Basic)
CHCl : MeOH : TEA (90:9:1)
Risky
Not Recommended. Triethylamine (TEA) neutralizes the HCl salt, but basic conditions risk premature removal of the Fmoc group (base-labile).
Critical Insight: Avoid basic modifiers (System D) despite their ability to improve peak shape for amines. The Fmoc group is sensitive to bases (even weak ones like TEA) over time.[2] System C (Acidic) is the self-validating standard for stability.[2]
Comparative Analysis: Visualization Methods
Because Fmoc-L-Dap-Otbu HCl possesses both a UV-active chromophore and a free primary amine (side chain), it allows for Orthogonal Detection .[2]
Table 2: Visualization Specificity
Method
Target Functional Group
Appearance
Limit of Detection (LOD)
Application Note
UV (254 nm)
Fmoc Group (Fluorene ring)
Dark Spot (Quenching)
High (< 0.1 µg)
Primary Check. Confirms the Fmoc group is intact. If UV is negative, the Fmoc has fallen off.[2]
Ninhydrin Stain
Free Primary Amine ()
Purple/Blue
Very High (< 0.05 µg)
Identity Confirmation. Most Fmoc-AA derivatives are Ninhydrin negative.[2] This compound is positive due to the Dap side chain.[2]
Ceric Ammonium Molybdate (CAM)
General Organic
Blue/Grey
Moderate
Useful for detecting non-UV active impurities (e.g., cleaved Otbu fragments), but requires heating.
Experimental Protocol: The "Neutralization" Technique
Running the raw HCl salt directly can sometimes lead to inconsistent results depending on the humidity and silica acidity. For high-precision monitoring (e.g., checking purity before a critical coupling), use the Micro-Workup Method .
Step-by-Step Workflow
Sample Preparation (The Micro-Workup):
Dissolve ~1 mg of Fmoc-L-Dap-Otbu HCl in 100 µL of DCM.
Optional: Add 1 µL of dilute bicarbonate solution or shake with a tiny amount of solid NaHCO
to neutralize the HCl salt in the vial (do not use strong bases).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Fmoc-L-Dap-OtBu HCl Proper Disposal Procedures
Content Type: Operational Laboratory Safety Guide
Audience: Researchers, Process Chemists, and EHS Officers[1]
Executive Summary
This guide outlines the validated disposal and handling protocols for Fmoc-L-Dap-OtBu HCl (CAS: 2098497-06-2).[1] As a specialized amino acid derivative featuring orthogonal protection (Fmoc/OtBu) and a hydrochloride salt, this compound presents unique chemical compatibilities that dictate its waste stream.[1]
Do NOT mix with strong bases (risk of Fmoc deprotection and exothermic polymerization).[1]
Classify as Halogenated Organic Waste in liquid streams due to the chloride counter-ion, unless site-specific EHS protocols allow de minimis exceptions.[1]
Part 1: Chemical Identity & Hazard Assessment
Understanding the molecular architecture is the first step in safe disposal. The hydrochloride salt moiety significantly alters the waste classification compared to standard Fmoc-amino acids.[1]
H335: May cause respiratory irritation.[1][5][6][7][8][9]
Stability Warning: Hygroscopic. Hydrolysis can occur upon prolonged exposure to moisture, releasing acidic byproducts [1, 2].[1]
Part 2: Waste Segregation & Compatibility Logic
Effective disposal requires preventing "waste-can reactions."[1] The specific functional groups of Fmoc-L-Dap-OtBu HCl dictate its compatibility.[1]
The "Why" Behind the Protocol
The HCl Salt (Chloride Content):
Operational Impact: Even if dissolved in non-halogenated solvents (e.g., Acetone, Methanol), the presence of the chloride ion (Cl⁻) often necessitates disposal into the Halogenated Waste stream.[1] Many incinerators require strict segregation of halogens to manage acid gas scrubbing [3, 4].[1]
The Fmoc Group (Base Sensitivity):
Operational Impact: Fmoc is base-labile.[1] Mixing this waste with high-pH waste (e.g., Piperidine solutions from SPPS) will trigger deprotection, releasing dibenzofulvene.[1] This reaction is exothermic and generates reactive amine species, potentially leading to polymerization or pressure buildup in closed containers.[1]
The OtBu Group (Acid Sensitivity):
Operational Impact: Stable to mild acid, but strong acidic waste (e.g., TFA cleavage cocktails) will cleave the tert-butyl ester, generating isobutylene gas (flammable).[1]
Compatibility Diagram
The following diagram illustrates the decision logic for segregating this specific chemical.
Caption: Decision matrix for segregating Fmoc-L-Dap-OtBu HCl waste. Note the default recommendation to treat liquid mixtures as halogenated due to the hydrochloride salt.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Substance (Pure)
Applicable for: Expired reagents, spilled powder, or excess weighing.
Containment: Transfer the solid into a clear, chemically compatible polyethylene bag (minimum 4 mil thickness). If the original container is used, ensure the cap is tightly sealed to prevent moisture ingress.
Secondary Containment: Place the primary bag/container into a secondary clear bag or a wide-mouth high-density polyethylene (HDPE) jar.
Storage: Store in the Solid Waste accumulation area. Keep away from oxidizers.[1][9]
Scenario B: Disposal of Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, or dissolved rinsates.
Solvent Identification: Identify the primary solvent (e.g., DMF, DCM, Methanol).[1]
Stream Selection:
Recommended: Pour into the Halogenated Organic Waste carboy.[1]
Reasoning: Although the organic backbone is non-halogenated, the HCl salt introduces chloride ions. Many waste contractors classify any stream containing detectable halogens (F, Cl, Br, I) as halogenated waste, which requires high-temperature incineration [3, 4].[1]
pH Check: Ensure the waste container pH is between 5 and 9. If the solution is highly acidic (due to excess HCl), neutralize slowly with a dilute sodium bicarbonate solution before adding to the main carboy to prevent drum corrosion.
Labeling:
List all solvents (e.g., "90% DMF, 10% Methanol").
Clean the surface with soap and water.[1][7] Avoid using bleach (sodium hypochlorite) or ammonia, as these can react with the amine salts or organic residues.[1]
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).
Part 5: Regulatory Compliance (US Focus)[1]
RCRA Classification: This material is generally not listed on the EPA P-list or U-list.[1] It is typically classified as a "Characteristic Waste" if it exhibits ignitability (if in solvent) or reactivity [6].[1]
EPA Waste Code: If disposed of as a pure solid, it often falls under "Toxic" or "Irritant" guidelines managed by state-specific codes.[1] If in halogenated solvent, use code F002 (Spent Halogenated Solvents) [6].[1]
Sewer Ban: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, discharging chemical salts and organic esters down the drain is strictly prohibited [7].
References
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fmoc-L-Dap-OtBu HCl. Retrieved from [1]
VulcanChem. (2021).[1] Product Profile: H-L-Dap(Fmoc)-OtBu HCl Structure and Stability. Retrieved from [1]
University of Pennsylvania (EHRS). (2023).[1] Guidelines for Segregating and Combining Chemical Wastes. Retrieved from [1]
University of Illinois (DRS). (2023).[1] Halogenated Organic Liquids Disposal SOP. Retrieved from [1]
Fisher Scientific. (2025).[1] Safety Data Sheet: Hydrochloric Acid and Salts. Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Management: Solvents and Listed Wastes. Retrieved from [1]
National Institutes of Health (NIH). (2023).[1] The NIH Drain Discharge Guide.[1][10] Retrieved from [1]
Hazard Identification: Understanding the "Why" Behind the Precautions
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling specialized reagents like Fmoc-l-dap-otbu hcl, a key building block in peptid...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling specialized reagents like Fmoc-l-dap-otbu hcl, a key building block in peptide synthesis, requires more than just a checklist; it demands a comprehensive understanding of the material's properties and a systematic approach to exposure control. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision.
Fmoc-l-dap-otbu hcl is a protected amino acid derivative, typically supplied as a white crystalline powder.[1] While indispensable in modern drug development, its physical and chemical properties necessitate specific safety measures. The primary risks are associated with its form as a fine powder and its chemical reactivity.
Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[2]
Causes skin irritation (H315): Direct contact with skin can cause irritation.[2]
Causes serious eye irritation (H319): The powder can cause significant irritation if it comes into contact with the eyes.[2]
May cause respiratory irritation (H335): Inhalation of the fine dust is a primary exposure route and can irritate the respiratory tract.[2][3]
Understanding these hazards is the first step in building a self-validating safety protocol. Every piece of Personal Protective Equipment (PPE) and every handling step is a direct response to mitigate these specific risks.
Core Protective Equipment: Your Essential Barrier
When handling Fmoc-l-dap-otbu hcl, a standard laboratory dress code of long pants and closed-toe shoes is the absolute minimum and should be supplemented with the following PPE.[4][5]
Eye and Face Protection
Due to the serious eye irritation risk (H319), appropriate eye protection is mandatory.[2]
Safety Goggles: Chemical splash goggles that form a seal around the eyes are required.[4] Standard safety glasses do not offer sufficient protection from fine powders that can become airborne.
Face Shield: When handling larger quantities (e.g., multi-gram scale) or when there is a significant risk of aerosolization, a face shield should be worn in addition to safety goggles.[4][6]
Skin and Body Protection
Laboratory Coat: A buttoned lab coat serves to protect your personal clothing and skin from contamination.[5]
Gloves: Disposable nitrile gloves are the standard for providing a barrier against incidental skin contact.[4] It is crucial to inspect gloves for any signs of damage before use and to remove them immediately if contact with the chemical occurs, followed by hand washing.[4] For extended handling, consider double-gloving.
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling the fine powder is significant.[2]
Engineering Controls: The preferred method for controlling this hazard is to handle the solid material within a certified chemical fume hood or a powder containment hood.[7] This isolates the material from your breathing zone.
Respirator: If engineering controls are not available or are insufficient, a properly fitted N95 dust respirator is necessary.[7] Note that the use of a respirator often requires a formal respiratory protection program, including fit testing, as mandated by institutional safety policies.
Operational Protocol: A Step-by-Step Guide
This protocol outlines the key stages of handling Fmoc-l-dap-otbu hcl, from preparation to disposal.
Step 1: Preparation and Area Setup
Designate an Area: Clearly define the workspace where the compound will be handled, preferably within a fume hood.
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, vortex mixer, etc.) and PPE are readily available.
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
Don PPE: Put on all required PPE before entering the designated handling area. Follow a systematic donning procedure to ensure complete protection.
Step 2: Weighing and Handling the Solid
Perform in a Fume Hood: All manipulations of the solid compound must occur within a fume hood to control dust.[7]
Minimize Air Currents: Close the fume hood sash to the appropriate operating height to ensure proper airflow and containment. Avoid rapid movements that can create turbulence.
Handle with Care: Open the container slowly. Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping actions that could generate dust.
Immediate Cleanup: If any powder is spilled, clean it up immediately using a damp paper towel to prevent it from becoming airborne. Dispose of the towel as chemical waste.
Step 3: Dissolution and Use in Synthesis
Solvent Addition: When dissolving the powder (e.g., in DMF for peptide synthesis), add the solvent to the solid slowly to avoid splashing.[8][9]
Maintain Containment: Keep the vessel containing the compound within the fume hood during dissolution and transfer steps.
PPE Management and Disposal Plan
Proper removal of PPE is as critical as wearing it to prevent cross-contamination.
PPE Doffing (Removal) Sequence
The following diagram illustrates the correct sequence for removing PPE to minimize exposure to contaminants.
Caption: PPE Doffing Sequence to prevent cross-contamination.
Waste Disposal
Solid Waste: All unused or expired Fmoc-l-dap-otbu hcl, along with any grossly contaminated items (e.g., weigh boats, paper towels from spills), must be collected in a clearly labeled, sealed container for hazardous chemical waste.[10]
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal environmental regulations.[7] Do not discharge the chemical into drains or the environment.[10]
Summary Reference Table
For quick operational reference, the following table summarizes the minimum PPE requirements for common tasks involving Fmoc-l-dap-otbu hcl.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage/Transport
Safety Glasses
Nitrile Gloves
Lab Coat
Not Required
Weighing (Solid)
Chemical Goggles & Face Shield
Nitrile Gloves
Lab Coat
Fume Hood (Required)
Solution Preparation
Chemical Goggles
Nitrile Gloves
Lab Coat
Fume Hood (Required)
Waste Disposal
Chemical Goggles
Nitrile Gloves
Lab Coat
Fume Hood (If handling solid)
This guide provides a framework for the safe handling of Fmoc-l-dap-otbu hcl. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the product before beginning any work.
References
Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations.
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
Fmoc-L-Dap-OtBu HCl - Fluorochem.
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
Personal Protective Equipment in the Lab - Texas A&M Stories.
PPE and Safety for Chemical Handling - ACS Material.
Safety Data Sheet.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).